molecular formula C12H11NO B562115 Pirfenidone-d5 CAS No. 1020719-62-3

Pirfenidone-d5

Cat. No.: B562115
CAS No.: 1020719-62-3
M. Wt: 190.25 g/mol
InChI Key: ISWRGOKTTBVCFA-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirfenidone-d5 is intended for use as an internal standard for the quantification of pirfenidone by GC- or LC-MS. Pirfenidone is an orally bioavailable pyridone derivative with antifibrotic, anti-inflammatory, and antioxidant activities. It inhibits TGF-β1-stimulated increases in collagen type I, fibronectin, and Hsp47 expression in A549 lung cancer cells in a concentration-dependent manner. Pirfenidone (300 mg/kg per day) inhibits fibrosis and inhibits increases in collagen content, fibrocyte pool size, and the levels of chemokines CCL2 and CCL12 in lung in a mouse model of pulmonary fibrosis induced by bleomycin. In a mouse model of non-alcoholic steatohepatitis (NASH), pirfenidone inhibits fibrosis and increases in hepatocyte apoptosis, lobular inflammation, and hepatic expression of the fibrosis-related genes Col1a1, Timp1, Tgfb1, Pdgfb, and Fgf2 when administered at a dose of 280 mg/kg but has no effect on steatosis. Pirfenidone also inhibits NADPH-dependent lipid peroxidation in sheep liver microsomes and scavenges hydroxyl radicals (IC50s = ~6 and ~2.5 mM, respectively). Formulations containing pirfenidone have been used in the treatment of idiopathic pulmonary fibrosis.>

Properties

IUPAC Name

5-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWRGOKTTBVCFA-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849622
Record name 5-Methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-62-3
Record name 5-Methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pirfenidone-d5: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pirfenidone-d5, a deuterated analog of the anti-fibrotic drug Pirfenidone. Its primary application in research is as a stable isotope-labeled internal standard for the precise quantification of Pirfenidone in biological matrices. This document details its properties, analytical methodologies, and its crucial role in pharmacokinetic and metabolic studies.

Introduction to this compound

This compound is a synthetically modified version of Pirfenidone where five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight (190.25 g/mol ) compared to Pirfenidone (185.23 g/mol ) but with nearly identical chemical and physical properties. This characteristic makes it an ideal internal standard for mass spectrometry-based bioanalytical methods. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization and matrix effects, thus correcting for variations during sample preparation and analysis and ensuring high accuracy and precision.[1][2]

Primary Research Use:

The predominant application of this compound is in pharmacokinetic (PK) studies of Pirfenidone.[1] By enabling accurate measurement of drug concentrations in biological fluids such as plasma over time, researchers can determine key PK parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).[3] This is essential for drug development, dose optimization, and understanding drug-drug interactions.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Pirfenidone using this compound as an internal standard, compiled from various validated LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters for Pirfenidone and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Pirfenidone186.165.1Positive ESI[4]
This compound191.165.1Positive ESI[4]
Pirfenidone185.95877.1Positive ESI[5]
This compound190.96581.1Positive ESI[5]
Pirfenidone186.292.1Positive ESI[6]

Table 2: Summary of LC-MS/MS Method Validation Parameters

ParameterRange/ValueReference
Linearity Range (Pirfenidone in plasma)0.005 - 25 µg/mL[4]
Linearity Range (Pirfenidone in plasma)0.02059 - 25.14 µg/mL[5]
Linearity Range (Pirfenidone in plasma)0.20 - 20.0 µg/mL
Lower Limit of Quantification (LLOQ)0.005 µg/mL[4]
LLOQ5 ng/mL[6]
Intra-day Precision (%CV)< 12.1%[6]
Inter-day Precision (%CV)< 12.1%[6]
Accuracy (Relative Error)-11.7% to 1.3%[4]
Mean Recovery80.4 - 84.3%[6]

Experimental Protocols

This section provides a detailed methodology for a typical experiment involving the quantification of Pirfenidone in human plasma using this compound as an internal standard via LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • Thaw Plasma Samples: Frozen human plasma samples are thawed at room temperature.

  • Spike with Internal Standard: To 100 µL of each plasma sample, add a specific volume of this compound working solution (e.g., 20 µg/mL) to achieve a final concentration that is within the linear range of the assay.

  • Protein Precipitation: Add 200 µL of acetonitrile to the plasma sample.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject a defined volume (e.g., 3 µL) of the supernatant into the LC-MS/MS system.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., Agilent Zorbax Plus C18, Waters ACQUITY UPLC BEH C18) is commonly used.[4]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile). The elution can be isocratic or gradient.[4]

  • Flow Rate: A flow rate of 0.5 mL/min is often employed.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for Pirfenidone and this compound as detailed in Table 1.[4][5][6]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of Pirfenidone utilizing this compound.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing p1 Dosing of Pirfenidone to Subjects p2 Collection of Blood Samples at Timed Intervals p1->p2 sp1 Plasma Separation p2->sp1 sp2 Spiking with This compound (IS) sp1->sp2 sp3 Protein Precipitation sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Supernatant Transfer sp4->sp5 a1 LC-MS/MS Analysis (MRM Mode) sp5->a1 a2 Data Acquisition a1->a2 dp1 Quantification of Pirfenidone Concentration a2->dp1 dp2 Pharmacokinetic Parameter Calculation dp1->dp2

Caption: Experimental workflow for Pirfenidone pharmacokinetic analysis.

Pirfenidone Metabolism Pathway

The diagram below outlines the primary metabolic pathway of Pirfenidone in humans, which is crucial for understanding the analytes measured in metabolic studies.

pirfenidone_metabolism Pirfenidone Pirfenidone Hydroxy_Pirfenidone 5-Hydroxy-pirfenidone Pirfenidone->Hydroxy_Pirfenidone CYP1A2 (major) CYP2C9, 2C19, 2D6, 2E1 (minor) Carboxy_Pirfenidone 5-Carboxy-pirfenidone (Major Metabolite) Hydroxy_Pirfenidone->Carboxy_Pirfenidone Oxidation Excretion Renal Excretion Carboxy_Pirfenidone->Excretion

Caption: Metabolic pathway of Pirfenidone.

Conclusion

This compound is an indispensable tool for researchers in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for the quantification of Pirfenidone in biological matrices. The methodologies and data presented in this guide offer a solid foundation for the design and execution of robust bioanalytical studies, ultimately contributing to a better understanding of the pharmacokinetics and metabolism of Pirfenidone.

References

An In-depth Technical Guide to Pirfenidone-d5: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pirfenidone-d5, a deuterated analog of the anti-fibrotic drug Pirfenidone. This document details its chemical structure, physicochemical properties, and mechanism of action, with a focus on its role in key signaling pathways. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, intended to support research and development activities.

Chemical Structure and Properties

This compound, chemically known as 5-methyl-1-(phenyl-d5)-2-(1H)-pyridinone, is a stable isotope-labeled version of Pirfenidone where five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for the quantification of Pirfenidone in biological matrices.

Below is a summary of its key chemical and physical properties:

PropertyValueReference
Chemical Formula C₁₂H₆D₅NO[1]
Molecular Weight 190.25 g/mol [1][2]
CAS Number 1020719-62-3[1][2][3]
Appearance Colorless to white solid[4]
Solubility Soluble in Chloroform and Methanol[5]
Purity ≥98%[1]
Storage 4°C[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Mechanism of Action and Signaling Pathways

Pirfenidone exerts its anti-fibrotic and anti-inflammatory effects through the modulation of several key signaling pathways. As a deuterated analog, this compound is expected to have the same mechanism of action. The primary pathways affected are the Transforming Growth Factor-β (TGF-β) and Tumor Necrosis Factor-α (TNF-α) signaling cascades.

Inhibition of TGF-β Signaling Pathway

Transforming Growth Factor-β (TGF-β) is a master regulator of fibrosis. Pirfenidone has been shown to inhibit TGF-β signaling at multiple levels. It reduces the production of TGF-β1 and interferes with the downstream signaling cascade involving Smad proteins.[6][7] This inhibition leads to decreased fibroblast proliferation, differentiation into myofibroblasts, and reduced deposition of extracellular matrix proteins like collagen.[7]

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds Pirfenidone This compound Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates Pirfenidone->TGF_beta Inhibits production p_Smad2_3 p-Smad2/3 Pirfenidone->p_Smad2_3 Inhibits phosphorylation Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Gene Transcription (Collagen, α-SMA, etc.) Nucleus->Gene_transcription Promotes Fibrosis Fibrosis Gene_transcription->Fibrosis

Caption: this compound inhibits the TGF-β signaling pathway.

Modulation of TNF-α Signaling Pathway

Tumor Necrosis Factor-α (TNF-α) is a pro-inflammatory cytokine that plays a role in the pathogenesis of fibrotic diseases. Pirfenidone has been demonstrated to suppress the production and activity of TNF-α.[8] By inhibiting the TNF-α pathway, Pirfenidone reduces inflammation and subsequent fibrotic processes. This is partly achieved by inhibiting the activation of the NF-κB signaling pathway.[9][10]

TNF_alpha_pathway cluster_cytoplasm Cytoplasm TNF_alpha TNF-α TNFR TNF Receptor TNF_alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates Pirfenidone This compound Pirfenidone->TNF_alpha Inhibits production Pirfenidone->IKK Inhibits activation IkappaB IκB IKK->IkappaB Phosphorylates & Degrades NF_kappaB NF-κB Nucleus Nucleus NF_kappaB->Nucleus Translocates to NF_kappaB_IkappaB NF-κB/IκB Complex NF_kappaB_IkappaB->NF_kappaB Releases Gene_transcription Pro-inflammatory Gene Transcription (IL-6, etc.) Nucleus->Gene_transcription Promotes Inflammation Inflammation Gene_transcription->Inflammation

Caption: this compound modulates the TNF-α signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the direct deuteration of Pirfenidone or by using deuterated starting materials. A general procedure for direct deuteration via H/D exchange is described below, based on methods outlined for deuterated pirfenidone analogs.[11]

Experimental Workflow: Synthesis of this compound

synthesis_workflow Start Start: Pirfenidone Reaction Reaction: - NaOD - D₂O/CD₃OD Start->Reaction Quenching Quenching: - D₂O - Neutralization with DCl Reaction->Quenching Extraction Extraction: - Ethyl Acetate Quenching->Extraction Drying Drying: - Anhydrous Na₂SO₄ Extraction->Drying Purification Purification: - Column Chromatography Drying->Purification End End: This compound Purification->End

Caption: Workflow for the synthesis of this compound.

Materials:

  • Pirfenidone

  • Sodium deuteroxide (NaOD) in D₂O

  • Deuterium oxide (D₂O)

  • Methanol-d4 (CD₃OD)

  • Deuterium chloride (DCl) in D₂O

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve Pirfenidone in a mixture of D₂O and CD₃OD.

  • Deuteration: Add a solution of NaOD in D₂O to the reaction mixture. Heat the mixture under reflux for a specified period (e.g., 24-48 hours) to facilitate hydrogen-deuterium exchange on the phenyl ring. The progress of the reaction can be monitored by ¹H NMR or LC-MS to observe the decrease in the proton signals of the phenyl group.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding D₂O. Neutralize the mixture by the careful addition of DCl in D₂O until a neutral pH is achieved.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers.

  • Drying: Dry the combined organic extracts over anhydrous Na₂SO₄.

  • Solvent Removal: Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product is purified by column chromatography.

Procedure:

  • Column Preparation: Pack a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analytical Methods

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure and isotopic purity of this compound. The ¹H NMR spectrum is expected to show the absence or significant reduction of signals corresponding to the phenyl protons.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • A predicted ¹H NMR spectrum for unlabeled Pirfenidone can be used for comparison.[12]

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary method for the quantification of Pirfenidone in biological samples, using this compound as an internal standard.[5][13][14]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example): [5]

  • Column: Agilent ZORBAX SB C18 (3.0 mm × 100 mm, 3.5 μm)

  • Mobile Phase: 50:50 (v/v) acetonitrile and water with 0.5% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mass Spectrometry Conditions (Example): [5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Pirfenidone: m/z 185.9 -> 77.1

    • This compound: m/z 191.0 -> 82.1

Sample Preparation (from plasma):

  • To 100 µL of plasma, add the internal standard solution (this compound).

  • Precipitate proteins by adding a suitable organic solvent (e.g., methanol or acetonitrile).

  • Vortex and centrifuge the samples.

  • Inject the supernatant into the LC-MS/MS system.

This technical guide provides a foundational understanding of this compound for its application in research and drug development. The provided protocols are intended as a starting point and may require optimization based on specific experimental conditions and available instrumentation.

References

Synthesis and Isotopic Purity of Pirfenidone-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Pirfenidone-d5. The document outlines detailed experimental protocols for two primary synthetic routes and the subsequent determination of isotopic enrichment using mass spectrometry. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and ease of comparison.

Introduction

Pirfenidone is an anti-fibrotic and anti-inflammatory drug used for the treatment of idiopathic pulmonary fibrosis. This compound, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is a stable isotope-labeled internal standard essential for the accurate quantification of pirfenidone in biological matrices during pharmacokinetic and metabolic studies.[1] The use of a deuterated standard minimizes analytical variability and enhances the precision of liquid chromatography-mass spectrometry (LC-MS) based assays. This guide details the chemical synthesis and rigorous analytical methods required to produce and verify high-purity this compound for research and development applications.

Synthesis of this compound

Two primary strategies are employed for the synthesis of this compound: a coupling reaction using a deuterated starting material and a direct hydrogen-deuterium (H/D) exchange on unlabeled pirfenidone.

Synthesis via Ullmann Condensation

This method involves the copper-catalyzed coupling of 5-methyl-2-pyridone with a deuterated aryl halide, such as bromobenzene-d5.[2][3][4] This approach builds the deuterated molecule from a labeled precursor, providing a high degree of isotopic incorporation.

  • Reaction Setup: To a dried reaction vessel under an inert nitrogen atmosphere, add 5-methyl-2-pyridone (1.0 eq), bromobenzene-d5 (1.1 eq), cuprous oxide (Cu₂O, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the vessel to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction Conditions: Heat the reaction mixture to 120-130°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Diagram of the Ullmann Condensation Synthesis Pathway:

Synthesis_Ullmann 5-methyl-2-pyridone 5-methyl-2-pyridone Reaction + 5-methyl-2-pyridone->Reaction Bromobenzene-d5 Bromobenzene-d5 Bromobenzene-d5->Reaction Conditions Cu₂O, K₂CO₃ DMF, 120-130°C Reaction->Conditions This compound This compound Conditions->this compound Purification Purification This compound->Purification Final_Product Final this compound Purification->Final_Product

Caption: Ullmann condensation pathway for this compound synthesis.

Synthesis via Direct H/D Exchange

This method involves the direct exchange of hydrogen atoms for deuterium on the phenyl ring of unlabeled pirfenidone under acidic or basic conditions.[5] This approach is often simpler but may result in a broader distribution of isotopologues.

  • Reaction Setup: Place pirfenidone (1.0 eq) in a microwave-safe reaction vessel.

  • Reagent Addition: Add deuterated acid (e.g., DCl in D₂O, 35% w/w) as the deuterium source and catalyst.

  • Reaction Conditions: Seal the vessel and heat in a microwave reactor to 170°C for 2-4 hours.[5]

  • Workup: After cooling, carefully neutralize the reaction mixture with a base such as sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Further purify the crude product by recrystallization or column chromatography to obtain this compound.

Diagram of the H/D Exchange Synthesis Pathway:

Synthesis_HD_Exchange Pirfenidone Pirfenidone Reaction + Pirfenidone->Reaction Conditions Microwave 170°C Reaction->Conditions DCl / D₂O DCl / D₂O DCl / D₂O->Reaction Crude this compound Crude this compound Conditions->Crude this compound Purification Purification Crude this compound->Purification Final this compound Final this compound Purification->Final this compound

Caption: Direct H/D exchange pathway for this compound synthesis.

Isotopic Purity Analysis

The determination of isotopic purity is critical to confirm the level of deuterium incorporation and the distribution of different isotopologues (d0 to d5). High-resolution liquid chromatography-mass spectrometry (LC-HRMS) is the preferred method for this analysis.[6][7]

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

  • LC Separation: Inject the sample onto a C18 reverse-phase UHPLC column. Elute the analyte using an isocratic or gradient mobile phase, such as a mixture of acetonitrile and water with 0.1% formic acid, to separate it from any potential impurities.

  • MS Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) operating in positive electrospray ionization (ESI) mode. Acquire full scan mass spectra over a relevant m/z range (e.g., 185-195).

  • Data Analysis:

    • Generate an extracted ion chromatogram (EIC) for the [M+H]⁺ ion of each isotopologue (d0 to d5).

    • Integrate the peak area for each EIC.

    • Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.

    • The overall isotopic purity is typically reported as the percentage of the desired deuterated species (d5) or the sum of all deuterated species.

Diagram of the Isotopic Purity Analysis Workflow:

Isotopic_Purity_Workflow Start This compound Sample LC_MS LC-HRMS Analysis Start->LC_MS EIC Extract Ion Chromatograms (m/z for d0 to d5) LC_MS->EIC Integration Integrate Peak Areas EIC->Integration Calculation Calculate Relative Abundance of each Isotopologue Integration->Calculation Result Isotopic Distribution Profile Calculation->Result

Caption: Workflow for isotopic purity analysis by LC-HRMS.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and isotopic purity of this compound.

Table 1: Comparison of Synthetic Routes

ParameterUllmann CondensationDirect H/D Exchange
Starting Material Bromobenzene-d5Pirfenidone
Key Reagents Cu₂O, K₂CO₃, DMFDCl, D₂O
Typical Yield 60-80%40-70%
Isotopic Purity Generally higher (predominantly d5)Broader isotopologue distribution
Advantages High isotopic enrichmentSimpler, uses non-labeled starting material
Disadvantages Requires deuterated starting materialMay require multiple cycles for high enrichment

Table 2: Illustrative Isotopic Purity and Distribution Data

This table presents a typical isotopic distribution for a batch of this compound synthesized via Ullmann condensation, as determined by LC-HRMS.

IsotopologueChemical Formula[M+H]⁺ (m/z)Relative Abundance (%)
d0 (unlabeled)C₁₂H₁₂NO⁺186.09< 0.1
d1C₁₂H₁₁DNO⁺187.100.1
d2C₁₂H₁₀D₂NO⁺188.100.3
d3C₁₂H₉D₃NO⁺189.110.5
d4C₁₂H₈D₄NO⁺190.122.0
d5 (target)C₁₂H₇D₅NO⁺191.1297.0
Total Deuterated --> 99.9%
Isotopic Purity (d5) --97.0%

Conclusion

The successful synthesis and rigorous analysis of this compound are paramount for its use as a reliable internal standard in quantitative bioanalysis. The Ullmann condensation method typically offers higher isotopic purity with a predominant d5 species, while direct H/D exchange provides a simpler alternative. The choice of synthetic route depends on the availability of starting materials and the desired level of isotopic enrichment. The detailed LC-HRMS protocol described herein allows for the precise determination of the isotopic distribution, ensuring the quality and suitability of this compound for its intended application in drug development and clinical research.

References

The Role of Pirfenidone-d5 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirfenidone is an orally active small molecule approved for the treatment of idiopathic pulmonary fibrosis (IPF).[1] Its therapeutic effects are attributed to its anti-inflammatory, antioxidant, and anti-fibrotic properties.[1] The precise mechanism of action is not fully understood, but it is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines such as transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[2] As with any therapeutic agent, accurate quantification in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of a suitable internal standard (IS) to ensure accuracy and precision.

This technical guide provides an in-depth exploration of Pirfenidone-d5, a deuterated analog of Pirfenidone, and its mechanism of action as an internal standard in bioanalytical applications.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry. In this method, a known quantity of the stable isotope-labeled (SIL) analyte, in this case, this compound, is added to the biological sample prior to any sample preparation steps. The SIL internal standard is chemically identical to the analyte of interest (Pirfenidone) but has a different mass due to the incorporation of deuterium atoms.

The fundamental assumption is that the SIL internal standard will behave identically to the analyte throughout the entire analytical process, including extraction, chromatography, and ionization.[3] By co-eluting with the analyte, the internal standard can effectively compensate for variations in sample preparation, chromatographic retention time, and matrix effects (ion suppression or enhancement).[4] The concentration of the analyte is then determined by measuring the ratio of the mass spectrometric response of the analyte to that of the SIL internal standard.

Mechanism of Action of this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of Pirfenidone for several key reasons:

  • Physicochemical Similarity: Being a deuterated analog, this compound shares nearly identical physicochemical properties with Pirfenidone. This ensures that it has the same extraction recovery from the biological matrix and similar chromatographic behavior.[3]

  • Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to experience the same matrix effects.[3] While minor differences in retention time can sometimes be observed due to the deuterium isotope effect, these are generally negligible and do not significantly impact the accuracy of quantification.

  • Mass Spectrometric Discrimination: The mass difference between Pirfenidone and this compound allows for their distinct detection by the mass spectrometer. This is typically achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

Potential Considerations: The Deuterium Isotope Effect

While deuterated internal standards are considered the gold standard, it is important to be aware of the potential for the deuterium isotope effect. This effect can arise from the slight difference in bond strength between carbon-hydrogen and carbon-deuterium bonds, which can lead to minor differences in chromatographic retention times and, in some cases, different fragmentation patterns in the mass spectrometer. However, for most applications, including the analysis of Pirfenidone, these effects are minimal and do not compromise the validity of the assay, as long as the method is properly validated.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of Pirfenidone using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Pirfenidone186.165.1Positive[2][5]
This compound191.165.1Positive[2][5]
Pirfenidone185.95877.1Positive[6]
This compound190.96581.1Positive[6]

Table 2: Bioanalytical Method Validation Parameters

ParameterPirfenidoneReference
Linearity Range0.005 - 25 µg/mL[2][5]
0.02059 - 25.14 mg/L[6]
Lower Limit of Quantification (LLOQ)0.005 µg/mL[2][5]
Intra-day Precision (%RSD)-11.7% to 1.3%[2][5]
Inter-day Precision (%RSD)-11.7% to 1.3%[2][5]
Accuracy (%RE)-11.7% to 1.3%[2][5]
Mean Recovery≥90%[2][5]

Experimental Protocols

A typical experimental workflow for the quantification of Pirfenidone in human plasma using this compound as an internal standard involves the following steps:

Sample Preparation (Protein Precipitation)
  • To a 0.1 mL aliquot of human plasma in a microcentrifuge tube, add a known amount of this compound internal standard working solution.

  • Add a protein precipitating agent, such as acetonitrile or methanol.[2][5][6]

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the mixture at a high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A reversed-phase C18 column is commonly used for the separation of Pirfenidone and this compound. Examples include Agilent Zorbax Plus C18 and Waters ACQUITY UPLC BEH C18.[2][5][7]

  • Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., formic acid or ammonium formate) to improve peak shape and ionization efficiency. A common mobile phase composition is a mixture of acetonitrile and aqueous ammonium formate solution (5 mM) containing 0.1% formic acid (60:40, v/v).[2][5]

  • Elution: Isocratic elution is often sufficient for the separation.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the LC column.

Tandem Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the ionization of Pirfenidone and this compound.

  • Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard, as detailed in Table 1.

  • Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of Pirfenidone in the unknown samples is determined.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (0.1 mL) add_is Add this compound (IS) plasma->add_is add_precipitant Add Protein Precipitant (e.g., Acetonitrile) add_is->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification (Analyte/IS Peak Area Ratio) detection->quantification

Caption: Bioanalytical workflow for Pirfenidone quantification.

Pirfenidone's Therapeutic Mechanism of Action

pirfenidone_moa pirfenidone Pirfenidone tgf_beta TGF-β pirfenidone->tgf_beta Inhibits tnf_alpha TNF-α pirfenidone->tnf_alpha Inhibits pdgf PDGF pirfenidone->pdgf Inhibits fibroblast_proliferation Fibroblast Proliferation tgf_beta->fibroblast_proliferation myofibroblast_differentiation Myofibroblast Differentiation tgf_beta->myofibroblast_differentiation pdgf->fibroblast_proliferation fibrosis Fibrosis fibroblast_proliferation->fibrosis collagen_deposition Collagen Deposition myofibroblast_differentiation->collagen_deposition collagen_deposition->fibrosis

Caption: Simplified signaling pathway of Pirfenidone's anti-fibrotic action.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of Pirfenidone in biological matrices by LC-MS/MS. Its mechanism of action is rooted in the principles of isotope dilution, where its near-identical physicochemical properties to the unlabeled analyte allow for the effective correction of variability throughout the analytical process. The use of this compound, coupled with a validated LC-MS/MS method, provides a robust and reliable platform for pharmacokinetic and other essential studies in the development and clinical application of Pirfenidone. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and experimental protocols that underpin the use of this compound as an internal standard, offering a valuable resource for researchers and scientists in the field.

References

Pirfenidone vs Pirfenidone-d5 what is the difference for researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical differences between Pirfenidone and its deuterated analog, Pirfenidone-d5, providing a comprehensive resource for researchers in pharmacology, drug metabolism, and bioanalysis. This document outlines the fundamental principles of isotopic labeling, its impact on physicochemical and pharmacokinetic properties, and the practical applications of this compound in a research setting.

Core Chemical and Physical Distinctions

Pirfenidone is an anti-fibrotic and anti-inflammatory agent used in the treatment of idiopathic pulmonary fibrosis (IPF).[1] Its deuterated isotopologue, this compound, is structurally identical except that five hydrogen (protium) atoms on the phenyl ring have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[2][3]

The key distinction lies in the mass of the isotopes. Deuterium contains both a proton and a neutron, effectively doubling the mass of the hydrogen atom.[4] This seemingly subtle change results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond energy is the foundation of the kinetic isotope effect.

PropertyPirfenidoneThis compound
Molecular Formula C₁₂H₁₁NOC₁₂H₆D₅NO
Molecular Weight 185.22 g/mol [5]190.25 g/mol [6][7]
CAS Number 53179-13-81020719-62-3[6][7]
Synonyms 5-methyl-1-phenylpyridin-2(1H)-one5-methyl-1-(phenyl-d5)pyridin-2(1H)-one[8]
Isotopic Label NoneDeuterium (d5)

Table 1: Core Chemical and Physical Properties. This table summarizes the fundamental differences between Pirfenidone and its d5 analog.

The Role of this compound in Bioanalysis

The primary and most critical application of this compound in research is its use as an internal standard (IS) for the quantitative analysis of Pirfenidone in biological matrices (e.g., plasma, serum, tissue homogenates) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][9]

An ideal internal standard should be chemically similar to the analyte but physically distinguishable by the detector. This compound excels in this role because:

  • Co-elution: It has nearly identical chromatographic retention times to Pirfenidone, meaning it experiences similar conditions throughout the analytical process.

  • Similar Extraction Recovery: It behaves almost identically during sample preparation steps like protein precipitation or liquid-liquid extraction, effectively normalizing for any sample loss.

  • No Interference: It does not interfere with the analyte signal as it is mass-distinguishable by the mass spectrometer.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, significantly improving the accuracy, precision, and robustness of quantification by correcting for variations in sample preparation and instrument response.[2]

The Kinetic Isotope Effect and Its Implications for Drug Metabolism

The increased strength of the C-D bond can make it more difficult for metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, to break this bond.[4] This phenomenon, known as the kinetic isotope effect (KIE) , can lead to a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.[4][10]

Pirfenidone is primarily metabolized in the liver by the CYP1A2 enzyme to form 5-hydroxymethyl-pirfenidone, which is then further oxidized to 5-carboxy-pirfenidone.[11]

While direct pharmacokinetic comparisons between Pirfenidone and this compound are not common—as the latter is not developed as a therapeutic—the principle of KIE has significant implications for drug development:

  • Improved Pharmacokinetic Profile: By strategically replacing hydrogens at sites of metabolism with deuterium, researchers can potentially slow down a drug's clearance, leading to a longer half-life, increased drug exposure (AUC), and potentially a reduced dosing frequency.[10]

  • Reduced Metabolite-Mediated Toxicity: If a drug's toxicity is caused by a reactive metabolite, deuteration at the site of that metabolic reaction could "switch" metabolism to other pathways, potentially reducing the formation of the toxic species.

A study on a novel derivative of Pirfenidone, YZQ17, demonstrated this principle by showing lower intrinsic clearance and a longer half-life in human and rat liver microsome assays compared to the parent Pirfenidone, indicating better metabolic stability.

Experimental Protocols

Bioanalytical Quantification of Pirfenidone using LC-MS/MS

This protocol provides a representative method for the quantification of Pirfenidone in rat plasma.

Objective: To determine the concentration of Pirfenidone in plasma samples from a pharmacokinetic study.

Materials:

  • Rat plasma (K2EDTA)

  • Pirfenidone reference standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Water, Ultrapure

  • Microcentrifuge tubes

Methodology:

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of Pirfenidone and this compound in methanol.

    • Create a series of working standard solutions of Pirfenidone by serial dilution for the calibration curve (e.g., ranging from 5 ng/mL to 2000 ng/mL).

    • Prepare a working solution of this compound (e.g., 100 ng/mL) to be used for spiking.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the this compound working solution.

    • Vortex briefly.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Conditions:

ParameterCondition
LC System UPLC System (e.g., Waters ACQUITY)
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 95% A, ramp to 5% A over 1.5 min, hold for 0.5 min, return to 95% A and re-equilibrate for 1 min.
Injection Volume 5 µL
Column Temp 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Pirfenidone: m/z 186.2 → 92.1This compound: m/z 191.1 → 65.1[2]

Table 2: Representative LC-MS/MS parameters for Pirfenidone analysis.

  • Data Analysis:

    • Integrate the peak areas for both Pirfenidone and this compound.

    • Calculate the peak area ratio (Pirfenidone / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted (1/x²) linear regression.

    • Determine the concentration of unknown samples from the calibration curve.

In Vitro Metabolic Stability Assay

This protocol provides a method for assessing the metabolic stability of Pirfenidone in human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Pirfenidone.

Materials:

  • Human Liver Microsomes (HLM), pooled

  • Pirfenidone

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (containing an internal standard, e.g., Tolbutamide)

  • 96-well incubation plate

  • Shaking incubator at 37°C

Methodology:

  • Incubation Preparation:

    • Prepare a microsomal suspension by diluting HLM in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare the Pirfenidone test solution at 1 µM in buffer.

    • Pre-warm the microsomal suspension, buffer, and NADPH regenerating system to 37°C.

  • Metabolic Reaction:

    • In a 96-well plate, combine the HLM suspension and Pirfenidone solution. Pre-incubate for 5 minutes at 37°C in a shaking incubator.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. This is the T=0 time point.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.

  • Sample Analysis:

    • Once all time points are collected, seal the plate, vortex, and centrifuge to pellet the precipitated protein.

    • Analyze the supernatant using an appropriate LC-MS/MS method to quantify the remaining percentage of Pirfenidone at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent of Pirfenidone remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

Visualizing Workflows and Pathways

Pirfenidone's Anti-Fibrotic Signaling Pathway

Pirfenidone is understood to exert its anti-fibrotic effects primarily by downregulating the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis.[1] It also impacts other pro-inflammatory and pro-fibrotic mediators.

Pirfenidone_Pathway TGFB TGF-β1 Fibroblast Fibroblast Proliferation TGFB->Fibroblast Myofibroblast Myofibroblast Differentiation TGFB->Myofibroblast PDGF PDGF PDGF->Fibroblast TNFa TNF-α Inflammation Inflammation TNFa->Inflammation ROS Oxidative Stress (ROS) ROS->Inflammation Pirfenidone Pirfenidone Pirfenidone->TGFB Pirfenidone->PDGF Pirfenidone->TNFa Pirfenidone->ROS ECM ECM Deposition (Collagen, Fibronectin) Myofibroblast->ECM

Figure 1: Pirfenidone's inhibitory effects on key pro-fibrotic pathways.

Experimental Workflow: LC-MS/MS Bioanalysis

This diagram illustrates the logical flow of quantifying Pirfenidone in biological samples using this compound as an internal standard.

Bioanalysis_Workflow start Collect Plasma Sample spike Spike with this compound (IS) start->spike precip Protein Precipitation (Add Acetonitrile) spike->precip centrifuge Centrifuge to Pellet Protein precip->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject quantify Quantify Pirfenidone vs. IS (Peak Area Ratio) inject->quantify end Determine Concentration quantify->end Metabolism_Workflow prep Prepare Microsome/Compound Mix preincubate Pre-incubate at 37°C prep->preincubate start_reaction Initiate Reaction with NADPH preincubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench analyze Analyze Samples via LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate

References

Pirfenidone's In Vitro Mechanisms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Early Preclinical In Vitro Studies

This technical guide provides a comprehensive overview of the early in vitro studies investigating the mechanisms of action of Pirfenidone, a key therapeutic agent in the management of fibrotic diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the signaling pathways and experimental workflows involved in Pirfenidone research. While the deuterated form, Pirfenidone-d5, is primarily utilized as an internal standard in analytical assays, the foundational in vitro studies that elucidate the pharmacological activity of Pirfenidone were conducted with the active compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro studies on Pirfenidone, focusing on its effects on fibroblast proliferation, migration, collagen contraction, and cytokine secretion.

Table 1: Effect of Pirfenidone on Fibroblast Proliferation
Cell TypeAssayPirfenidone ConcentrationIncubation TimeResultReference
Neonatal Rat Cardiac FibroblastsMTS Assay0.1, 0.5, 1.0, 1.5 mg/mL12, 24, 48, 72 hDose- and time-dependent inhibition of proliferation.[1][1]
Human Tenon's FibroblastsMTT Assay0.15, 0.2, 0.25, 0.3 mg/mL24 hDose-dependent inhibition, starting at 0.15 mg/mL and plateauing at 0.3 mg/mL.[2][2]
Human Pterygium FibroblastsMTT Assay0.2 mg/mL24 hApproximately 50% inhibition of proliferation.[3][3]
Human Intestinal FibroblastsBrdU Assay0.5, 1, 2 mg/mL72 hDose-dependent decrease in BrdU incorporation.[4][4]
Human Cardiac FibroblastsAutomated Cell Counting0.1, 0.3 mg/mL4 daysDecrease in proliferation rate. IC50 of 0.43 mg/mL.[5][6][5][6]
Table 2: Effect of Pirfenidone on Fibroblast Migration
Cell TypeAssayPirfenidone ConcentrationIncubation TimeResultReference
Neonatal Rat Cardiac FibroblastsBoyden Chamber0.5, 1.0, 1.5 mg/mL24 hInhibition of migration.[1][1]
Human Tenon's FibroblastsScratch-Wound Assay0.15, 0.3 mg/mL24 hSignificant reduction in cell motility.[2][2]
Human Pterygium FibroblastsScratch Assay0.2 mg/mL24 hSignificantly reduced migration distance.[3][7][3][7]
Table 3: Effect of Pirfenidone on Fibroblast-Mediated Collagen Contraction
Cell TypeAssayPirfenidone ConcentrationIncubation TimeResultReference
Neonatal Rat Cardiac FibroblastsCollagen Gel Contraction1.0, 1.5 mg/mL24, 48, 72 hAttenuated collagen contractility.[1][1]
Human Tenon's FibroblastsFibroblast-Populated Collagen Gels0.15, 0.3 mg/mL7 daysSignificant inhibition of contraction.[2][2]
Human Pterygium FibroblastsFibroblast-Populated Collagen LatticesNot specified7 daysSignificantly reduced collagen contraction.[3][3]
Primary Human Lung FibroblastsCollagen Gel Contraction100 µg/mL2 daysAttenuated gel contraction.[8][8]
Table 4: Effect of Pirfenidone on Cytokine Secretion
Cell TypeCytokine MeasuredPirfenidone ConcentrationIncubation TimeResultReference
Neonatal Rat Cardiac FibroblastsTGF-β1Not specifiedNot specifiedAttenuated synthesis and secretion.[9][9]
Neonatal Rat Cardiac FibroblastsIL-10Not specifiedNot specifiedElevated synthesis and secretion.[9][9]
Macrophages (in vitro)IL-100.5 mg/mL24 hSignificant increase in IL-10 at the mRNA level.[10][10]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

Fibroblast Proliferation Assays

2.1.1. MTT Assay

  • Cell Seeding: Plate Human Tenon's Fibroblasts (HTFs) in 96-well plates and allow them to adhere.

  • Treatment: Treat cells with varying concentrations of Pirfenidone (e.g., 0, 0.15, 0.2, 0.25, 0.3 mg/mL) for a specified duration (e.g., 24 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.[2]

2.1.2. BrdU Incorporation Assay

  • Cell Seeding and Treatment: Seed primary human intestinal fibroblasts in a 96-well plate and treat with Pirfenidone (0, 0.5, 1, 2 mg/mL) for 72 hours.[4]

  • BrdU Labeling: Add 10 µM BrdU to the wells for the final 24 hours of incubation.[4]

  • Fixation and Detection: Fix the cells and incubate with an anti-BrdU-POD antibody.

  • Substrate Reaction and Measurement: Add the substrate solution and measure the colorimetric output to quantify the amount of incorporated BrdU, which reflects DNA synthesis and cell proliferation.[4]

Fibroblast Migration Assay (Scratch-Wound Assay)
  • Cell Culture: Grow Human Tenon's Fibroblasts (HTFs) to a confluent monolayer in culture plates.[2]

  • Serum Deprivation: Serum-starve the cells for 24 hours to synchronize their cell cycle.[2]

  • Wound Creation: Create a "scratch" or a cell-free area in the monolayer using a sterile pipette tip.[2]

  • Treatment: Rinse the plates to remove detached cells and add media containing different concentrations of Pirfenidone (e.g., 0, 0.15, 0.3 mg/mL).[2]

  • Imaging and Analysis: Capture images of the scratch at different time points (e.g., 0 and 24 hours) and measure the rate of cell migration into the denuded area.

Fibroblast-Mediated Collagen Contraction Assay
  • Collagen Gel Preparation: Prepare a solution of type I collagen and mix it with a suspension of fibroblasts (e.g., Human Tenon's Fibroblasts).

  • Gel Polymerization: Pipette the cell-collagen suspension into 24-well plates and allow it to polymerize, forming a gel.[2]

  • Gel Release and Treatment: Gently detach the gels from the sides of the wells to allow for contraction. Add media containing different concentrations of Pirfenidone (e.g., 0, 0.15, 0.3 mg/mL).[2]

  • Measurement: Monitor and measure the diameter or area of the collagen gels over several days. The reduction in gel size indicates the extent of fibroblast-mediated collagen contraction.[2]

Cytokine Secretion Assays (ELISA)
  • Cell Culture and Treatment: Culture relevant cells (e.g., macrophages for IL-10 or fibroblasts for TGF-β1) and treat with Pirfenidone for a specified period.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-10).

    • Block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that reacts with the enzyme to produce a measurable signal.

    • Measure the absorbance or fluorescence using a plate reader.

  • Quantification: Determine the concentration of the cytokine in the samples by comparing their readings to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by Pirfenidone and a general experimental workflow for its in vitro evaluation.

Pirfenidone's Impact on Pro-Fibrotic Signaling Pathways

Pirfenidone_Signaling_Pathway cluster_legend Legend TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds SMAD23 Smad2/3 TGFBR->SMAD23 Phosphorylates pSMAD23 p-Smad2/3 SMAD23->pSMAD23 Nucleus Nucleus pSMAD23->Nucleus Translocates to Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds GSK3B GSK-3β Frizzled->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Inhibits Degradation BetaCatenin->Nucleus Translocates to FibroblastProlif Fibroblast Proliferation Nucleus->FibroblastProlif Promotes ECM_Deposition ECM Deposition (Collagen, Fibronectin) Nucleus->ECM_Deposition Promotes Pirfenidone Pirfenidone Pirfenidone->TGFB1 Inhibits Production Pirfenidone->pSMAD23 Inhibits Pirfenidone->BetaCatenin Inhibits Stimulatory Stimulatory Signal Inhibitory Inhibitory Action PathwayComponent Pathway Component CellularOutcome Cellular Outcome

Caption: Pirfenidone inhibits key pro-fibrotic signaling pathways.

General In Vitro Experimental Workflow for Pirfenidone

Experimental_Workflow Start Start: Isolate and Culture Fibroblasts Treatment Treat with Pirfenidone (Dose-Response and Time-Course) Start->Treatment Proliferation Assess Proliferation (MTT, BrdU) Treatment->Proliferation Migration Assess Migration (Scratch Assay) Treatment->Migration Contraction Assess Collagen Contraction Treatment->Contraction Cytokine Measure Cytokine Secretion (ELISA) Treatment->Cytokine Signaling Analyze Signaling Pathways (Western Blot, qPCR) Treatment->Signaling DataAnalysis Data Analysis and Interpretation Proliferation->DataAnalysis Migration->DataAnalysis Contraction->DataAnalysis Cytokine->DataAnalysis Signaling->DataAnalysis

Caption: A typical workflow for in vitro evaluation of Pirfenidone.

Conclusion

The early in vitro studies of Pirfenidone have been instrumental in elucidating its anti-fibrotic mechanisms. Through a variety of cell-based assays, it has been demonstrated that Pirfenidone effectively inhibits key cellular processes that drive fibrosis, including fibroblast proliferation, migration, and collagen production. Furthermore, its ability to modulate cytokine production, by decreasing pro-fibrotic TGF-β1 and increasing anti-inflammatory IL-10, highlights its multifaceted mechanism of action. The inhibition of the TGF-β/Smad and Wnt/β-catenin signaling pathways appears to be central to its therapeutic effects. This technical guide provides a foundational resource for researchers to design and interpret further in vitro studies aimed at exploring the full potential of Pirfenidone and developing novel anti-fibrotic therapies.

References

Pirfenidone-d5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Pirfenidone-d5. The information presented is critical for ensuring the integrity of the compound in research and drug development settings. The stability of this compound is comparable to that of its non-deuterated counterpart, pirfenidone.

Storage Recommendations

Proper storage is crucial for maintaining the stability and purity of this compound. The following conditions are recommended by various suppliers.

ParameterRecommended ConditionNotes
Storage Temperature -20°C for long-term storage.[1][] 4°C for short-term storage.[3]One supplier indicates a stability of at least 4 years when stored at -20°C.[1]
Shipping Room temperature in the continental US; may vary elsewhere.[1][3]
Solution Storage Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[4] It is not recommended to store aqueous solutions for more than one day.[5]Once prepared, it is advised to aliquot and store the solution to prevent degradation from repeated freeze-thaw cycles.[4]

Stability Profile: Forced Degradation Studies

Forced degradation studies, primarily conducted on pirfenidone, provide valuable insights into the potential degradation pathways of this compound under various stress conditions. These studies are essential for developing stability-indicating analytical methods. Pirfenidone has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic stress, while remaining relatively stable under neutral and thermal conditions.[6][7]

Stress ConditionReagents and ConditionsObservation
Acid Hydrolysis 2N HCl, refluxed at 60°C for 12 hours.[6]Considerable degradation observed.[6][7]
Alkaline Hydrolysis 2N NaOH, refluxed at 60°C for 12 hours.[6]The highest degradation was observed under alkaline conditions, with one study reporting 17% decomposition.[7][8]
Oxidative Degradation Specific conditions not detailed in the search results, but noted as a stressor.Considerable degradation observed.[7]
Photolytic Degradation Exposure to UV light.Considerable degradation observed.[6][7]
Neutral Hydrolysis Refluxed in water at 60°C for 12 hours.Relatively stable.[6][7]
Thermal Degradation Conditions not specified in detail, but noted as a stressor.Relatively stable.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the stability of pirfenidone, which are directly applicable to this compound.

Stability-Indicating RP-HPLC Method

A common method for assessing the stability of pirfenidone and its degradation products is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Chromatographic Conditions:

  • Column: Symmetry C18 (150 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: Orthophosphoric acid buffer: Acetonitrile (65:35 v/v).[6]

  • Flow Rate: 1 ml/min.[6]

  • Detection Wavelength: 315 nm.[6]

  • Column Temperature: 30°C.[6]

Experimental Workflow for Stability Testing:

G cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Stress Condition Application Stress Condition Application Stock Solution->Stress Condition Application Expose to stressor Dilution Dilution Stress Condition Application->Dilution Prepare for analysis HPLC Injection HPLC Injection Dilution->HPLC Injection Inject into system Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation Data Acquisition Data Acquisition Chromatographic Separation->Data Acquisition Result Calculation Result Calculation Data Acquisition->Result Calculation Calculate % degradation

Workflow for Forced Degradation Analysis.

Forced Degradation Protocol

The following protocol outlines the steps for conducting forced degradation studies as per ICH guidelines.

  • Acid Degradation: To 1 ml of a stock solution of pirfenidone, add 1 ml of 2N hydrochloric acid and reflux for 12 hours at 60°C.[6]

  • Alkali Degradation: To 1 ml of a stock solution of pirfenidone, add 1 ml of 2N sodium hydroxide and reflux for 12 hours at 60°C.[6]

  • Neutral Hydrolysis: Reflux the drug in water for 12 hours at a temperature of 60°C.

  • Analysis: Following the stress exposure, dilute the resultant solutions to a suitable concentration (e.g., 53.4 ppm) and inject into the HPLC system to record the chromatograms and assess the stability.[6]

Signaling Pathway

Pirfenidone, the parent compound of this compound, is known to exert its anti-fibrotic effects by modulating the Transforming Growth Factor-β (TGF-β) signaling pathway.

TGF_beta_pathway TGF_beta TGF-β Receptor TGF-β Receptor TGF_beta->Receptor Binds to Smad Smad Proteins Receptor->Smad Phosphorylates Pirfenidone Pirfenidone Pirfenidone->Receptor Inhibits Nucleus Nucleus Smad->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Collagen, Fibronectin) Nucleus->Gene_Expression Regulates Fibrosis Fibrosis Gene_Expression->Fibrosis Leads to

Inhibition of TGF-β Pathway by Pirfenidone.

References

A Technical Guide to High-Purity Pirfenidone-d5 for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity Pirfenidone-d5, a deuterated analog of the anti-fibrotic drug Pirfenidone. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound for preclinical and clinical research, particularly in pharmacokinetic (PK) and metabolic studies.

Introduction to Pirfenidone and its Deuterated Analog

Pirfenidone is a small molecule drug approved for the treatment of idiopathic pulmonary fibrosis (IPF). Its mechanism of action, while not fully elucidated, involves the downregulation of key pro-fibrotic and pro-inflammatory cytokines, most notably Transforming Growth Factor-beta (TGF-β). This compound, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium substitution provides a distinct mass signature, allowing for its differentiation from the non-labeled drug and its metabolites in biological matrices when using mass spectrometry-based analytical methods.

Commercial Suppliers of High-Purity this compound

A number of reputable chemical suppliers offer high-purity this compound for research purposes. These suppliers typically provide the compound with a certificate of analysis (CoA) detailing its purity, isotopic enrichment, and other quality control parameters. Researchers are strongly encouraged to request and review the batch-specific CoA before purchase to ensure the material meets the requirements of their specific application.

SupplierStated PurityIsotopic PurityAnalytical Methods Cited
Cayman Chemical -≥99% deuterated forms (d1-d5)GC- or LC-MS
MedChemExpress 98.88%-LCMS
ChemScene ≥98%--
BOC Sciences ---
Veeprho ---
Simson Pharma Limited --Accompanied by Certificate of Analysis
Aquigen Bio Sciences High-quality reference standard-Comprehensive characterization data
Toronto Research Chemicals --Complete analytical data package

Note: The table summarizes publicly available information. It is crucial to obtain the latest batch-specific Certificate of Analysis from the supplier for precise quantitative data.

Key Quality Parameters for High-Purity this compound

When sourcing this compound, the following quantitative parameters are critical for ensuring the quality and reliability of experimental results:

ParameterTypical SpecificationImportance
Chemical Purity ≥98% (often >99%)Ensures that the observed biological or analytical effects are attributable to this compound and not to impurities.
Isotopic Purity (d5) ≥98%A high degree of deuteration is essential for minimizing isotopic interference from the unlabeled compound in mass spectrometry analysis.
Isotopic Distribution Predominantly d5The distribution of deuterated species (d1-d5) should be well-characterized to ensure accurate quantification.
Residual Solvents As per ICH guidelinesThe presence of residual solvents from the synthesis process can interfere with biological assays and analytical measurements.
Heavy Metals Low ppm levelsImportant for in vivo studies to avoid toxicity.

A Certificate of Analysis for a representative batch of Pirfenidone (non-deuterated) from MedChemExpress indicates a purity of 99.98% as determined by LCMS, highlighting the high purity achievable for this class of compounds[1]. Researchers should expect a similar level of chemical purity for the deuterated analog from reputable suppliers.

Pirfenidone's Mechanism of Action: Modulation of the TGF-β Signaling Pathway

Pirfenidone is known to exert its anti-fibrotic effects by modulating the TGF-β signaling pathway, a central regulator of fibrosis. The following diagram illustrates the key components of this pathway and the inhibitory action of Pirfenidone.

Pirfenidone_TGFb_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (TβRI/TβRII) TGFb->TGFbR SMAD23 p-SMAD2/3 TGFbR->SMAD23 Phosphorylation SMAD_complex SMAD Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Collagen, α-SMA, etc.) SMAD_complex->Transcription Translocation Fibrosis Fibrosis Transcription->Fibrosis Pirfenidone Pirfenidone Pirfenidone->TGFb Inhibits Production Pirfenidone->SMAD_complex Inhibits Nuclear Translocation

Pirfenidone's inhibitory effects on the TGF-β signaling pathway.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, purification, and quality control of this compound, based on available literature for Pirfenidone and its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the coupling of 5-methyl-2(1H)-pyridone with a deuterated phenylating agent, such as bromobenzene-d5. Another described method involves the direct deuteration of Pirfenidone via a hydrogen-deuterium exchange reaction.

Example Protocol: Palladium-Catalyzed Cross-Coupling Reaction

Synthesis_Workflow Reactants 5-methyl-2(1H)-pyridone + Bromobenzene-d5 Reaction Reaction Vessel (Pd catalyst, base, solvent) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification FinalProduct High-Purity This compound Purification->FinalProduct

A generalized workflow for the synthesis of this compound.

Materials:

  • 5-methyl-2(1H)-pyridone

  • Bromobenzene-d5

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction flask, add 5-methyl-2(1H)-pyridone, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent, bromobenzene-d5, and the base.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield high-purity this compound.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, catalyst residues, and by-products.

  • Recrystallization: This is a common method for purifying solid compounds. A suitable solvent system (e.g., ethanol/water or toluene/heptane) is chosen in which the solubility of this compound is high at elevated temperatures and low at room temperature or below.

  • Flash Column Chromatography: For more challenging separations, silica gel column chromatography can be employed using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Quality Control and Analytical Methods

A comprehensive analysis of the final product is essential to confirm its identity, purity, and isotopic enrichment.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the chemical purity of this compound.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Detection: UV detection at a wavelength where Pirfenidone exhibits strong absorbance (e.g., around 315 nm) is suitable.

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

2. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of this compound and to determine its isotopic purity.

  • Ionization Technique: Electrospray ionization (ESI) is commonly used.

  • Analysis: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition. The isotopic distribution can be analyzed to determine the percentage of the d5 species.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can also be used for purity assessment.

  • ¹H NMR: The absence or significant reduction of signals corresponding to the phenyl protons confirms successful deuteration.

  • ¹³C NMR: The carbon spectrum should be consistent with the structure of Pirfenidone.

  • Quantitative NMR (qNMR): This technique can be used for an accurate determination of purity against a certified internal standard.

Conclusion

High-purity this compound is an essential tool for researchers in the field of fibrosis and drug development. A thorough understanding of the available commercial suppliers, key quality parameters, and the underlying scientific principles of its synthesis and analysis is crucial for obtaining reliable and reproducible experimental data. This guide provides a foundational understanding to aid in the selection and application of high-purity this compound for advanced research applications. It is imperative that researchers consult the supplier's batch-specific certificate of analysis to obtain detailed quantitative data for their specific material.

References

Pirfenidone-d5: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Pirfenidone-d5. The information is compiled to assist researchers and drug development professionals in the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

PropertyData
Chemical Name 5-methyl-1-(phenyl-d5)-2(1H)-pyridinone
Synonyms 5-methyl-1-(phenyl-2,3,4,5,6-d5)-2(1H)-pyridinone
CAS Number 1020719-62-3
Molecular Formula C₁₂H₆D₅NO
Molecular Weight 190.25 g/mol
Appearance Solid
Solubility Soluble in Chloroform and Methanol

Toxicological Data

The toxicological properties of this compound have not been fully investigated. The following data for the non-deuterated form, Pirfenidone, are provided as a close proxy. It is crucial to handle this compound with the same level of caution as Pirfenidone.

TestSpeciesRoute of AdministrationResult
LD50 (Acute Toxicity) MouseIntraperitoneal (ip)561 mg/kg
LD50 (Acute Toxicity) MouseOral (ig)1112 mg/kg[1]
LD50 (Acute Toxicity) RatOral (ig)1221 mg/kg[1]
Primary Irritant Effect -SkinNo irritant effect
Primary Irritant Effect -EyeNo irritating effect
Sensitization --No sensitizing effects known
Carcinogenicity (IARC) --Substance is not listed
Carcinogenicity (NTP) --Substance is not listed

Hazard Identification and Handling Precautions

Hazard Statement: H302 - Harmful if swallowed.

Signal Word: Warning

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink, or smoke when using this product.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Personal Protective Equipment (PPE):
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat.

Storage:
  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from strong oxidizing agents.

Experimental Protocols

Detailed experimental safety studies specifically for this compound are not publicly available. The following are generalized protocols based on standard methodologies for assessing the safety of new chemical entities.

Acute Oral Toxicity Study (General Protocol)

Objective: To determine the acute oral toxicity (LD50) of a test substance.

Test System: Rodents (e.g., Wistar rats), typically young adults, nulliparous, and non-pregnant females.

Methodology:

  • Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil).

  • Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives the vehicle only. Dosing is typically done in a stepwise procedure using a limited number of animals per step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Dermal Irritation Study (General Protocol)

Objective: To assess the potential of a substance to cause skin irritation.

Test System: Albino rabbits.

Methodology:

  • Animal Preparation: The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.

  • Application: A small amount of the test substance is applied to a small area of the clipped skin. The treated area is then covered with a gauze patch.

  • Observation: The skin is examined for signs of erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The reactions are scored according to a standardized system (e.g., Draize scale).

  • Data Analysis: The mean scores for erythema and edema are calculated to determine the irritation potential.

Diagrams

Hazard_Identification_and_Risk_Mitigation cluster_assessment Risk Assessment cluster_mitigation Risk Mitigation Hazard Identification Hazard Identification Exposure Assessment Exposure Assessment Hazard Identification->Exposure Assessment Potential for Contact Dose-Response Assessment Dose-Response Assessment Exposure Assessment->Dose-Response Assessment Quantify Exposure Risk Characterization Risk Characterization Dose-Response Assessment->Risk Characterization Determine Health Effects Engineering Controls Engineering Controls Risk Characterization->Engineering Controls Hierarchy of Control Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Modify Work Practices Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Administrative Controls->Personal Protective Equipment (PPE) Last Line of Defense

Caption: Hazard Identification and Risk Mitigation Workflow.

Safe_Handling_Workflow Receipt of Compound Receipt of Compound Log into Inventory Log into Inventory Receipt of Compound->Log into Inventory Review SDS and Plan Experiment Review SDS and Plan Experiment Log into Inventory->Review SDS and Plan Experiment Prepare Work Area & PPE Prepare Work Area & PPE Review SDS and Plan Experiment->Prepare Work Area & PPE Weighing & Dilution Weighing & Dilution Prepare Work Area & PPE->Weighing & Dilution Experimental Use Experimental Use Weighing & Dilution->Experimental Use Decontamination Decontamination Experimental Use->Decontamination Storage of Unused Compound Storage of Unused Compound Experimental Use->Storage of Unused Compound Waste Disposal Waste Disposal Decontamination->Waste Disposal

Caption: General Laboratory Workflow for Handling Chemical Compounds.

Ecological Information

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. This may involve incineration in a licensed hazardous waste disposal facility. Do not allow the product to enter drains or waterways.

First-Aid Measures

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

  • In Case of Eye Contact: Flush eyes with water as a precaution for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician if irritation persists.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Researchers should always consult the SDS for the most current and complete information before handling any chemical. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

The Role of Pirfenidone in Idiopathic Pulmonary Fibrosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a progressive, debilitating, and ultimately fatal lung disease characterized by the relentless scarring of lung tissue. The therapeutic landscape for IPF was historically bleak until the approval of pirfenidone, an orally active small molecule that has demonstrated the ability to slow disease progression. This technical guide provides an in-depth exploration of pirfenidone's role in IPF research, detailing its multifaceted mechanism of action, its influence on key signaling pathways, and the experimental frameworks used to elucidate its effects. We present a comprehensive summary of preclinical and clinical data, detailed experimental protocols, and visual representations of molecular pathways and workflows to serve as a critical resource for professionals in the field.

Mechanism of Action

While the precise molecular mechanism of pirfenidone is not fully elucidated, its therapeutic efficacy in IPF is attributed to a combination of anti-fibrotic, anti-inflammatory, and antioxidant properties.[1][2][3]

  • Anti-Fibrotic Effects: Pirfenidone's primary role is the attenuation of fibrosis. It achieves this by downregulating the expression and activity of transforming growth factor-beta 1 (TGF-β1), a central pro-fibrotic cytokine.[2] This leads to the inhibition of TGF-β1-mediated fibroblast proliferation, their differentiation into contractile myofibroblasts, and the subsequent excessive synthesis and deposition of extracellular matrix (ECM) components like collagen.[1][4]

  • Anti-Inflammatory Effects: Chronic inflammation is a key contributor to the pathogenesis of IPF.[5] Pirfenidone modulates the inflammatory environment by inhibiting the production and activity of a range of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and platelet-derived growth factor (PDGF).[2][5][6] It has also been shown to reduce the accumulation of inflammatory cells such as lymphocytes, macrophages, and neutrophils in animal models.[2]

  • Antioxidant Effects: Oxidative stress is known to exacerbate the fibrotic process by causing cellular damage.[5] Pirfenidone exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, thereby protecting lung tissue from further injury.[2][3]

Key Signaling Pathways Modulated by Pirfenidone

Pirfenidone exerts its pleiotropic effects by intervening in several critical intracellular signaling cascades that drive fibrosis.

Transforming Growth Factor-Beta (TGF-β) Signaling

The TGF-β pathway is a master regulator of fibrosis. Pirfenidone interferes with this pathway at multiple levels. It reduces the production of the TGF-β1 ligand and inhibits the downstream phosphorylation of key mediators like Smad3 and p38 mitogen-activated protein kinase (MAPK), which are crucial for the transcription of fibrotic genes.[4]

TGF_Pathway cluster_n Nucleus TGFB TGF-β1 Receptor TGF-β Receptor (Type I/II) TGFB->Receptor Binds SMAD p-Smad2/3 Receptor->SMAD Phosphorylates TAK1 TAK1 Receptor->TAK1 Pirfenidone Pirfenidone Pirfenidone->TGFB Reduces Production Pirfenidone->SMAD Inhibits Phosphorylation p38 p-p38 MAPK Pirfenidone->p38 Inhibits Phosphorylation Gene Fibrotic Gene Transcription (Collagen, α-SMA) SMAD->Gene p38->Gene MKK3 MKK3 TAK1->MKK3 MKK3->p38 Phosphorylates Nucleus Nucleus Fibrosis Fibrosis Gene->Fibrosis

Pirfenidone's inhibition of the TGF-β signaling pathway.
Tumor Necrosis Factor-Alpha (TNF-α) Signaling

TNF-α is a potent pro-inflammatory cytokine that contributes to the fibrotic milieu. Pirfenidone has been shown to inhibit TNF-α synthesis and secretion.[6] By dampening TNF-α signaling, pirfenidone reduces the inflammatory response that drives fibroblast activation and may also interfere with the TNF-α/STAT3 signaling axis.[6]

TNF_Pathway cluster_n Nucleus TNF TNF-α TNFR TNF Receptor TNF->TNFR Binds IKK IKK Complex TNFR->IKK STAT3 STAT3 Activation TNFR->STAT3 Pirfenidone Pirfenidone Pirfenidone->TNF Inhibits Synthesis Pirfenidone->STAT3 Inhibits Activation NFkB NF-κB Activation IKK->NFkB Gene Pro-inflammatory & Pro-fibrotic Gene Transcription NFkB->Gene STAT3->Gene Nucleus Nucleus Response Inflammation & Fibrosis Gene->Response

Pirfenidone's inhibitory effects on TNF-α signaling.

Preclinical and Clinical Research Data

Pirfenidone's efficacy has been consistently demonstrated in a wide array of preclinical animal models and subsequently validated in robust clinical trials.[7][8]

Preclinical Animal Models

The bleomycin-induced lung fibrosis model in rodents is the most widely used platform for evaluating anti-fibrotic therapies.[9][10] In these models, pirfenidone treatment consistently leads to reduced collagen deposition, decreased inflammation, and preservation of lung architecture.[7][8][11]

Clinical Trial Data

The approval and clinical use of pirfenidone are supported by several large, randomized, placebo-controlled Phase III trials, most notably the two CAPACITY studies and the ASCEND trial.[12][13] These trials demonstrated that pirfenidone significantly slows the rate of lung function decline, as measured by Forced Vital Capacity (FVC), and improves progression-free survival (PFS).[12][13]

Table 1: Summary of Key Efficacy Data from Pivotal Pirfenidone Clinical Trials

Trial/AnalysisPatient Population (Pirfenidone vs. Placebo)Primary EndpointResultCitation(s)
CAPACITY (Study 004) 174 vs. 174Change in FVC % predicted at Week 72Mean decline of -8.0% in the pirfenidone group vs. -12.4% in the placebo group (p=0.001).[12]
CAPACITY (Pooled) 345 vs. 347Change in FVC % predicted at Week 72Mean decline of -8.5% for pirfenidone vs. -11.0% for placebo (p=0.005).[12]
ASCEND 278 vs. 277Change in FVC % predicted at Week 52Relative reduction of 47.9% in the proportion of patients with a ≥10% decline in FVC or death.[13]
Meta-Analysis (5 RCTs) 623 vs. 624All-Cause MortalitySignificant reduction in risk (Relative Risk: 0.52; 95% CI: 0.32–0.88).[13]
Meta-Analysis (5 RCTs) 623 vs. 624Progression-Free Survival (PFS)Significant reduction in risk of progression (Relative Risk: 0.83; 95% CI: 0.74–0.92).[13]
RECAP (Post-hoc) 187 (Advanced) vs. 409 (Less Advanced)Rate of FVC decline over 180 weeksSimilar rate of lung function decline observed in both patients with more advanced (FVC <50% or DLco <35%) and less advanced disease, supporting use in severe IPF.[14][15]

Detailed Experimental Protocols

Reproducible and well-defined experimental protocols are the cornerstone of drug development research. Below are detailed methodologies for key preclinical and in-vitro experiments used in the study of pirfenidone.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol describes the most common animal model for inducing lung fibrosis to test anti-fibrotic agents.[9][16][17]

Objective: To induce pulmonary fibrosis in mice to evaluate the efficacy of pirfenidone.

Materials:

  • Bleomycin sulfate

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Animal intubation equipment

  • Pirfenidone (for treatment group)

  • Vehicle control (e.g., carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: House mice (e.g., C57BL/6, 8-10 weeks old) in a controlled environment for at least one week prior to the experiment.

  • Anesthesia: Anesthetize mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Intratracheal Instillation:

    • Place the anesthetized mouse in a supine position on an angled board.

    • Visualize the trachea via transillumination of the neck.

    • Using a sterile catheter or specialized intubation scope, carefully cannulate the trachea.

    • Instill a single dose of bleomycin (typically 1.5 - 3.0 U/kg) dissolved in 50 μL of sterile PBS directly into the lungs. Control animals receive 50 μL of sterile PBS only.

  • Drug Administration:

    • Begin administration of pirfenidone (e.g., 100-400 mg/kg/day via oral gavage) or vehicle control. Dosing can be prophylactic (starting on day 0) or therapeutic (starting 7-14 days post-bleomycin).

  • Monitoring: Monitor animals daily for weight loss, signs of distress, and mortality.

  • Endpoint Analysis (Day 21 or 28):

    • Euthanize animals via an approved method.

    • Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with sterile PBS to collect BAL fluid (BALF). Analyze BALF for total and differential cell counts (macrophages, neutrophils, lymphocytes) and total protein concentration.

    • Histology: Perfuse the lungs and fix one lobe in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Masson's Trichrome (for collagen) and Hematoxylin & Eosin (for morphology). Score fibrosis severity using the semi-quantitative Ashcroft scale.

    • Collagen Quantification: Harvest the remaining lung lobes, homogenize, and measure total collagen content using a hydroxyproline assay.

Bleomycin_Workflow cluster_analysis Endpoint Analysis start Acclimatize Mice (e.g., C57BL/6) anesthesia Anesthetize Mice start->anesthesia instillation Intratracheal Instillation (Bleomycin or PBS Vehicle) anesthesia->instillation grouping Divide into Treatment Groups instillation->grouping pirfenidone_tx Administer Pirfenidone (e.g., Oral Gavage) grouping->pirfenidone_tx Pirfenidone Group vehicle_tx Administer Vehicle Control grouping->vehicle_tx Control Group monitor Daily Monitoring (Weight, Health) pirfenidone_tx->monitor vehicle_tx->monitor endpoint Endpoint Sacrifice (Day 21 or 28) monitor->endpoint bal BALF Analysis (Cell Counts, Protein) endpoint->bal histo Histology (Masson's Trichrome, Ashcroft Score) endpoint->histo collagen Hydroxyproline Assay (Collagen Content) endpoint->collagen

Workflow for the bleomycin-induced pulmonary fibrosis model.
In-Vitro Fibroblast-to-Myofibroblast Differentiation Assay

This cell-based assay is fundamental for screening anti-fibrotic compounds and investigating their mechanism of action on the primary effector cell in fibrosis.[4][18]

Objective: To assess the ability of pirfenidone to inhibit the TGF-β1-induced differentiation of primary human lung fibroblasts (HLFs) into myofibroblasts.

Materials:

  • Primary HLFs (isolated from IPF patient tissue or commercially available)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Recombinant human TGF-β1

  • Pirfenidone stock solution (in DMSO)

  • Primary antibodies: anti-α-smooth muscle actin (α-SMA), anti-Collagen I, anti-pSmad3, anti-β-actin

  • Appropriate secondary antibodies

  • Reagents for Western blotting, qPCR, and immunofluorescence

Procedure:

  • Cell Culture: Culture primary HLFs in growth medium. For experiments, serum-starve the cells (e.g., DMEM with 0.5% FBS) for 24 hours to synchronize them and reduce baseline activation.

  • Treatment: Pre-treat the serum-starved cells with various concentrations of pirfenidone (e.g., 100-1000 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Add TGF-β1 (typically 2-5 ng/mL) to the media and incubate for the desired time period (e.g., 24-72 hours). Include a non-stimulated control group.

  • Endpoint Analysis:

    • Western Blotting: Lyse cells and perform SDS-PAGE to analyze the protein expression of α-SMA and Collagen I to assess myofibroblast differentiation and ECM production. Analyze phosphorylation of Smad3 (at an early time point, e.g., 30-60 minutes) to assess target engagement. Use β-actin as a loading control.

    • Quantitative PCR (qPCR): Isolate RNA, reverse transcribe to cDNA, and perform qPCR to analyze the mRNA expression levels of ACTA2 (α-SMA) and COL1A1 (Collagen I).

    • Immunofluorescence: Fix cells, permeabilize, and stain with an antibody against α-SMA. Counterstain nuclei with DAPI. Capture images using a fluorescence microscope to visualize the formation of α-SMA-positive stress fibers, a hallmark of myofibroblasts.

InVitro_Workflow cluster_analysis Endpoint Analysis start Culture & Serum-Starve Primary Human Lung Fibroblasts pretreat Pre-treat with Pirfenidone or Vehicle (DMSO) start->pretreat stimulate Stimulate with TGF-β1 (or control media) pretreat->stimulate incubate Incubate (e.g., 24-72 hours) stimulate->incubate harvest Harvest Cells for Analysis incubate->harvest western Western Blot (α-SMA, Collagen I, pSmad3) harvest->western qpcr qPCR (ACTA2, COL1A1 mRNA) harvest->qpcr ifc Immunofluorescence (α-SMA Stress Fibers) harvest->ifc

Workflow for an in-vitro fibroblast differentiation assay.

Conclusion

Pirfenidone represents a landmark achievement in the treatment of idiopathic pulmonary fibrosis, offering a validated therapeutic option that can significantly alter the course of the disease. Its pleiotropic mechanism, targeting key pathways in fibrosis and inflammation, provides a robust foundation for its clinical efficacy. The experimental models and assays detailed in this guide have been instrumental in characterizing its activity and continue to be vital tools in the ongoing search for more effective anti-fibrotic therapies. This guide serves as a comprehensive resource for researchers dedicated to advancing our understanding of IPF and developing the next generation of treatments.

References

Methodological & Application

Application Note: Quantitative Analysis of Pirfenidone in Human Plasma using Pirfenidone-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pirfenidone in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Pirfenidone-d5, is employed. The protocol involves a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation. This method is highly suitable for pharmacokinetic studies and therapeutic drug monitoring of Pirfenidone.

Introduction

Pirfenidone is an anti-fibrotic and anti-inflammatory agent used for the treatment of idiopathic pulmonary fibrosis (IPF). Accurate measurement of Pirfenidone concentrations in biological matrices like plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in quantitative bioanalysis.[1] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data.[1] This document provides a detailed protocol for the determination of Pirfenidone in human plasma using this compound as the internal standard.

Experimental Protocol

Materials and Reagents
  • Pirfenidone reference standard

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (≥98%)

  • Ammonium formate

  • Ultrapure water

  • Drug-free human plasma

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pirfenidone and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at 4°C.

  • Working Solutions: Prepare serial dilutions of the Pirfenidone stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.[2] A typical working solution for the internal standard (this compound) is prepared by diluting its stock solution to a final concentration of 4 µg/mL.[1]

Preparation of Calibration Standards and Quality Control (QC) Samples
  • To aliquots of blank human plasma, spike the appropriate Pirfenidone working solutions to achieve the desired concentrations for the calibration curve. A typical calibration curve ranges from 0.005 to 25 µg/mL.[1][3]

  • Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.01, 5, and 20 µg/mL).[1]

Sample Preparation Protocol

The protein precipitation method is a simple and effective technique for extracting Pirfenidone from plasma.[3][4]

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (e.g., 4 µg/mL) to each tube and vortex briefly.

  • Add 200-300 µL of acetonitrile to precipitate plasma proteins.[3][4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at approximately 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following conditions have been shown to provide excellent chromatographic separation and sensitive detection.

ParameterCondition
LC System UPLC or HPLC system
Column Agilent Zorbax Plus C18 (e.g., 2.1 x 50 mm, 1.8 µm) or equivalent.[3]
Mobile Phase A: 5 mM Ammonium formate with 0.1% Formic Acid in WaterB: Acetonitrile
Elution Mode Isocratic elution with 60% B.[3]
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Total Run Time Approximately 3 minutes.[3]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Pirfenidone: m/z 186.1 → 65.1[1][3]This compound (IS): m/z 191.1 → 65.1[1][3]Alternate transitions have been reported.[2][5]
Source Temperature 500°C
Ion Spray Voltage 5500 V

Data and Results

The described method has been validated according to regulatory guidelines, demonstrating high levels of precision, accuracy, and sensitivity.

Table 1: Method Validation Parameters for Pirfenidone Analysis
ParameterResult
Linearity Range 0.005 - 25 µg/mL (r² > 0.995).[3][6]
Lower Limit of Quantitation (LLOQ) 0.005 µg/mL.[1][3]
Intra-day Precision (%RSD) < 5.5%.[1]
Inter-day Precision (%RSD) < 5.5%.[1]
Accuracy (Relative Error %) Between -11.7% and 1.3%.[1][3]
Mean Recovery ≥90%.[1][3]

Workflow Visualization

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

Caption: Workflow for Pirfenidone analysis in plasma.

Conclusion

The LC-MS/MS method presented here, utilizing this compound as an internal standard, provides a reliable, sensitive, and efficient means for the quantitative determination of Pirfenidone in human plasma. The simple protein precipitation sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings.

References

Protocol for the Quantification of Pirfenidone in Plasma Samples Using Pirfenidone-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pirfenidone is an anti-fibrotic and anti-inflammatory drug used for the treatment of idiopathic pulmonary fibrosis (IPF). Accurate quantification of Pirfenidone in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the determination of Pirfenidone in plasma samples using a stable isotope-labeled internal standard, Pirfenidone-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an ideal internal standard as it shares similar physicochemical properties with Pirfenidone, ensuring comparable extraction recovery and ionization efficiency, thus correcting for matrix effects and variations in sample processing.[1]

Experimental Workflow

The overall experimental workflow for the quantification of Pirfenidone in plasma using this compound is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (e.g., 100 µL) add_is Add this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip vortex Vortex & Centrifuge protein_precip->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute for Injection supernatant->dilute lc_separation LC Separation dilute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Experimental workflow for Pirfenidone quantification in plasma.

Materials and Reagents

  • Pirfenidone (Reference Standard)

  • This compound (Internal Standard)[2]

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (with Anticoagulant, e.g., EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pirfenidone and this compound in a suitable solvent (e.g., acetonitrile or mobile phase) to prepare individual stock solutions of 1 mg/mL.[3]

  • Working Solutions:

    • Pirfenidone Calibration Standards: Serially dilute the Pirfenidone stock solution with the mobile phase to prepare working solutions at various concentrations (e.g., 0.025 to 125 µg/mL).[3]

    • This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the mobile phase to a final concentration (e.g., 20 µg/mL).[3]

Sample Preparation
  • Thaw frozen plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of the this compound IS working solution.[3][4]

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[5]

  • Vortex the mixture for approximately 1 minute.

  • Centrifuge the samples at a high speed (e.g., 12,000 g) for 5-10 minutes to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a clean tube or vial.

  • The supernatant can be directly injected or further diluted with the mobile phase before injection into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm)[5]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile[5]
Gradient Isocratic or gradient elution can be used. An example of an isocratic method is a mixture of acetonitrile and aqueous ammonium formate solution (5 mM) containing 0.1% formic acid (60:40, v/v).[3][4]
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 20 - 40 °C
Injection Volume 5 - 20 µL
Mass Spectrometry (MS/MS) Conditions
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Pirfenidone: m/z 186.1 → 92.1 or 186.1 → 65.1[3][4][5]this compound: m/z 191.1 → 65.1[3][4]
Ion Source Temp. Dependent on the instrument
Collision Energy Optimized for each transition

Data Analysis and Quantification

The concentration of Pirfenidone in the plasma samples is determined by calculating the peak area ratio of Pirfenidone to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Pirfenidone in the unknown samples is then interpolated from this calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of Pirfenidone in plasma using LC-MS/MS.

Table 1: Linearity and Sensitivity

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Pirfenidone5 - 2000[5]5[5]
Pirfenidone2 - 20002
Pirfenidone200 - 20,000200

Table 2: Precision and Accuracy

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Pirfenidone< 12.1%[5]< 12.1%[5]Within ±15%
Pirfenidone< 14.1%< 14.1%-
Pirfenidone≤ 4.2%[7]-≤ 4.7% from target[7]

Table 3: Recovery

AnalyteMean Recovery (%)
Pirfenidone80.4 - 84.3%[5]
Pirfenidone70.6 - 75.8%
Pirfenidone≥ 90%[4]

Signaling Pathway Diagram

While Pirfenidone's mechanism of action is not fully elucidated, it is known to downregulate the production of pro-fibrotic and pro-inflammatory factors. The following diagram illustrates a simplified conceptual pathway of Pirfenidone's action.

G cluster_stimulus Fibrotic Stimuli cluster_cells Target Cells cluster_response Fibrotic Response stimuli e.g., TGF-β1 fibroblasts Fibroblasts stimuli->fibroblasts collagen Collagen Production fibroblasts->collagen inflammation Inflammatory Cytokines fibroblasts->inflammation pirfenidone Pirfenidone pirfenidone->fibroblasts Inhibits

Caption: Simplified pathway of Pirfenidone's anti-fibrotic action.

Disclaimer: This protocol provides a general guideline. Specific parameters should be optimized and validated for the user's particular instrumentation and experimental conditions.

References

The Role of Pirfenidone-d5 in Advancing Pharmacokinetic Studies of Pirfenidone

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pirfenidone is an anti-fibrotic and anti-inflammatory agent used in the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. This application note details the use of Pirfenidone-d5, a deuterated analog of Pirfenidone, as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is best practice in quantitative bioanalysis, as it helps to correct for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the analytical method.[3][4][5][6][7]

Physicochemical Properties

CompoundMolecular FormulaMolecular WeightCAS Number
PirfenidoneC₁₂H₁₁NO185.2253179-13-8
This compoundC₁₂H₆D₅NO190.251020719-62-3[8]

Pharmacokinetics of Pirfenidone

Pirfenidone is administered orally and is rapidly absorbed.[9] The presence of food can significantly reduce the rate and extent of absorption.[1][10] It is approximately 60% bound to plasma proteins, primarily albumin.[1] The major route of metabolism for Pirfenidone is via the cytochrome P450 enzyme CYP1A2, which forms the inactive metabolite 5-carboxy-pirfenidone.[1][11] Approximately 80% of the administered dose is excreted in the urine within 24 hours, mainly as the 5-carboxy metabolite.[1]

Pharmacokinetic Parameters of Pirfenidone

The following table summarizes key pharmacokinetic parameters of Pirfenidone from various studies.

PopulationDoseCmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)t₁/₂ (h)Reference
Healthy Chinese Subjects (fed)200 mg (single dose)-1.8 - 2.2-2.1 - 2.4[9]
Healthy Chinese Subjects (fed)400 mg (single dose)-1.8 - 2.2-2.1 - 2.4[9]
Healthy Chinese Subjects (fed)600 mg (single dose)-1.8 - 2.2-2.1 - 2.4[9]
Healthy Chinese Subjects (fed)400 mg (multiple doses)9460 ± 27700.52 ± 0.3426740 ± 134901.93 ± 0.63[12]
Patients with IPF400 mg (multiple doses)--40680 ± 125104.60 ± 2.40
Rats10 mg/kg (oral)----[13][14]

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve, t₁/₂ = Elimination half-life. Values are presented as mean ± standard deviation where available.

Experimental Protocols

Objective: To provide a general protocol for the quantification of Pirfenidone in plasma samples using this compound as an internal standard by LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

This is a common and straightforward method for extracting Pirfenidone from plasma samples.[13][14][15]

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing this compound (internal standard) at a known concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 12,000 g for 5 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are typical starting conditions for the analysis of Pirfenidone. Optimization may be required based on the specific instrumentation used.

  • LC System: A standard HPLC or UPLC system.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient can be employed, for example, starting with 5% B and increasing to 95% B over a few minutes.[15]

  • Flow Rate: 0.4 mL/min.[15]

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pirfenidone: m/z 186.2 → 92.1[13]

    • This compound (inferred): m/z 191.2 → 97.1 (The addition of 5 daltons for the deuterium atoms is reflected in both the parent and fragment ions).

3. Calibration and Quality Control

  • Prepare calibration standards by spiking known concentrations of Pirfenidone into blank plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

  • Analyze the calibration standards and QC samples along with the study samples.

  • Construct a calibration curve by plotting the peak area ratio of Pirfenidone to this compound against the concentration of Pirfenidone.

  • Determine the concentration of Pirfenidone in the study samples from the calibration curve.

Signaling Pathways and Experimental Workflows

Pirfenidone's Mechanism of Action

Pirfenidone exhibits anti-fibrotic and anti-inflammatory properties.[1][16] It is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[16]

Pirfenidone_MOA Pirfenidone Pirfenidone TGF_beta TGF-β Pirfenidone->TGF_beta TNF_alpha TNF-α Pirfenidone->TNF_alpha Fibroblast Fibroblast Proliferation TGF_beta->Fibroblast Collagen Collagen Production TGF_beta->Collagen Inflammation Inflammation TNF_alpha->Inflammation

Caption: Pirfenidone's inhibitory effect on key fibrotic and inflammatory pathways.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of Pirfenidone using this compound as an internal standard.

PK_Workflow Dosing Pirfenidone Dosing (e.g., Oral Administration) Sampling Blood Sample Collection (Time Course) Dosing->Sampling Preparation Plasma Separation and Protein Precipitation with This compound (IS) Sampling->Preparation Analysis LC-MS/MS Analysis (Quantification of Pirfenidone) Preparation->Analysis Data Pharmacokinetic Data Analysis Analysis->Data

Caption: A typical experimental workflow for a Pirfenidone pharmacokinetic study.

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Pirfenidone in biological matrices. This approach is essential for accurate pharmacokinetic characterization, which in turn supports the safe and effective clinical use of Pirfenidone. The protocols and information provided herein serve as a valuable resource for researchers and professionals in the field of drug development and bioanalysis.

References

Application of Pirfenidone-d5 in Preclinical Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Pirfenidone-d5 in preclinical animal models. This compound is the deuterium-labeled version of Pirfenidone, an anti-fibrotic and anti-inflammatory drug. Its primary application in preclinical research is as a stable isotope-labeled internal standard for the accurate quantification of pirfenidone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This ensures precise pharmacokinetic and tissue distribution studies, which are critical for evaluating the efficacy and safety of pirfenidone in various disease models.

Application Notes

This compound is an essential tool for preclinical research involving the parent compound, pirfenidone. Its use as an internal standard is crucial for correcting for variability in sample preparation and mass spectrometric analysis, leading to highly accurate and reproducible quantification.

1. Pharmacokinetic (PK) Studies: The primary application of this compound is in pharmacokinetic studies in animal models such as rats and mice. By spiking plasma or serum samples with a known concentration of this compound, researchers can accurately determine key PK parameters of pirfenidone, including:

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • Cmax (Maximum Concentration): The peak concentration of the drug in the plasma.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • t1/2 (Half-life): The time required for the drug concentration to decrease by half.

These parameters are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of pirfenidone and for designing effective dosing regimens in efficacy studies.

2. Tissue Distribution Studies: Understanding the concentration of pirfenidone in target organs is crucial for assessing its therapeutic potential. This compound is used as an internal standard for quantifying pirfenidone in tissue homogenates (e.g., from lung, liver, and kidney). This allows for the determination of tissue-to-plasma concentration ratios, providing insights into drug penetration and accumulation in relevant tissues. Studies in rats have shown that pirfenidone distributes to the lungs, the primary target for idiopathic pulmonary fibrosis, as well as to the liver and kidneys[1][2].

3. Bioanalytical Method Development: this compound is a critical component in the development and validation of robust bioanalytical methods for pirfenidone quantification. Its use ensures that the method is accurate, precise, and reliable across a range of concentrations.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and tissue distribution data for pirfenidone from preclinical studies in rats. These studies typically employ analytical methodologies where a stable isotope-labeled internal standard like this compound is best practice for achieving the reported accuracy.

Table 1: Pharmacokinetic Parameters of Pirfenidone in Rats following Oral Administration

ParameterValueAnimal ModelDosingReference
Cmax 1432 ± 254 ng/mLSprague-Dawley Rats10.0 mg/kg (oral)[3]
Tmax 0.58 ± 0.14 hSprague-Dawley Rats10.0 mg/kg (oral)[3]
AUC (0-t) 2874 ± 453 ng·h/mLSprague-Dawley Rats10.0 mg/kg (oral)[3]
AUC (0-∞) 3012 ± 489 ng·h/mLSprague-Dawley Rats10.0 mg/kg (oral)[3]
t1/2 1.87 ± 0.32 hSprague-Dawley Rats10.0 mg/kg (oral)[3]

Note: The referenced study utilized carbamazepine as an internal standard; however, the parameters are representative of those obtained using a validated LC-MS/MS method where this compound would be an ideal internal standard.

Table 2: Tissue Distribution of Pirfenidone in Rats Following Oral Administration (30 mg/kg)

TissueAUC Tissue / AUC Plasma RatioReference
Lung 0.52[1]
Liver 2.3[1]
Kidney 1.5[1]

Key Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Pirfenidone in Rat Plasma using LC-MS/MS with this compound Internal Standard

1. Objective: To determine the pharmacokinetic profile of pirfenidone in rats following oral administration.

2. Materials:

  • Pirfenidone
  • This compound (Internal Standard, IS)
  • Sprague-Dawley rats (male, 200-250 g)
  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
  • Acetonitrile (ACN)
  • Formic acid
  • Water (UPLC/MS grade)
  • Microcentrifuge tubes
  • Syringes and gavage needles
  • Blood collection tubes (with anticoagulant, e.g., EDTA)
  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
  • Analytical column (e.g., C18 column)

3. Animal Dosing and Sampling:

  • Fast rats overnight prior to dosing.
  • Administer pirfenidone orally via gavage at the desired dose (e.g., 10 mg/kg).
  • Collect blood samples (approx. 200 µL) via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
  • Collect blood into tubes containing anticoagulant and centrifuge to obtain plasma.
  • Store plasma samples at -80°C until analysis.

4. Sample Preparation:

  • Thaw plasma samples on ice.
  • To 100 µL of plasma, add 10 µL of this compound working solution (as internal standard).
  • Add 200 µL of acetonitrile to precipitate proteins.
  • Vortex mix for 1 minute.
  • Centrifuge at 12,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: Acquity UPLC BEH C18 column (or equivalent).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient: A suitable gradient to separate pirfenidone from endogenous plasma components.
  • Mass Spectrometry (MS):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Pirfenidone: m/z 186.1 → 65.1[4]
  • This compound (IS): m/z 191.1 → 65.1[4]
  • Optimize collision energy and other MS parameters for maximum signal intensity.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of pirfenidone to this compound against the concentration of pirfenidone standards.
  • Quantify pirfenidone concentrations in the unknown plasma samples using the calibration curve.
  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Protocol 2: Quantification of Pirfenidone in Lung Tissue Homogenate

1. Objective: To determine the concentration of pirfenidone in lung tissue.

2. Materials:

  • Same as Protocol 1, with the addition of:
  • Homogenizer (e.g., bead beater or probe sonicator)
  • Phosphate-buffered saline (PBS)

3. Tissue Collection and Homogenization:

  • At the desired time point after dosing, euthanize the animal and perfuse the circulatory system with PBS to remove blood from the organs.
  • Excise the lungs, weigh them, and rinse with cold PBS.
  • Add a known volume of PBS (e.g., 3 volumes of PBS to 1 volume of tissue) and homogenize the tissue on ice.
  • Store the tissue homogenate at -80°C until analysis.

4. Sample Preparation:

  • Thaw tissue homogenate on ice.
  • To 100 µL of tissue homogenate, add 10 µL of this compound working solution.
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex mix for 2 minutes.
  • Centrifuge at 12,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

5. LC-MS/MS Analysis and Data Analysis:

  • Follow steps 5 and 6 from Protocol 1. The calibration curve should be prepared by spiking known amounts of pirfenidone into blank tissue homogenate to account for matrix effects.

Visualizations

Preclinical_PK_Workflow cluster_Dosing Animal Dosing cluster_Sampling Sample Collection cluster_Analysis Bioanalysis cluster_Data Data Interpretation Dose_Prep Dose Formulation (Pirfenidone in Vehicle) Animal_Dosing Oral Gavage to Animal Model (e.g., Rat) Dose_Prep->Animal_Dosing Blood_Collection Serial Blood Sampling (Time Points) Animal_Dosing->Blood_Collection Tissue_Harvest Tissue Harvest (e.g., Lung, Liver, Kidney) Animal_Dosing->Tissue_Harvest Plasma_Prep Plasma Separation (Centrifugation) Blood_Collection->Plasma_Prep Sample_Extraction Protein Precipitation with ACN & this compound (IS) Plasma_Prep->Sample_Extraction Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Homogenization->Sample_Extraction LC_MS_MS LC-MS/MS Analysis (UPLC-QqQ) Sample_Extraction->LC_MS_MS Quantification Quantification using Calibration Curve LC_MS_MS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, t1/2) Quantification->PK_Analysis

Caption: Experimental workflow for a preclinical pharmacokinetic study of pirfenidone.

Pirfenidone_Signaling_Pathway TGFB1 TGF-β1 Receptor TGF-β Receptor TGFB1->Receptor Smad23 Smad2/3 Receptor->Smad23 Phosphorylation pSmad23 p-Smad2/3 Receptor->pSmad23 Smad_Complex Smad Complex pSmad23->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocation Gene_Transcription Pro-fibrotic Gene Transcription (e.g., Collagen, α-SMA) Smad_Complex->Gene_Transcription Fibroblast Fibroblast Activation Gene_Transcription->Fibroblast Fibrosis Fibrosis Fibroblast->Fibrosis Pirfenidone Pirfenidone Pirfenidone->TGFB1 Inhibits Production Pirfenidone->pSmad23 Inhibits Phosphorylation

Caption: Pirfenidone's inhibitory effect on the TGF-β1/Smad signaling pathway in fibrosis.

References

Development of a Validated Bioanalytical Method for Pirfenidone using Pirfenidone-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

This document provides a comprehensive guide for the quantitative determination of Pirfenidone in biological matrices, specifically human plasma, using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pirfenidone-d5 is employed as the internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocols outlined below are based on established scientific literature and adhere to regulatory guidelines for bioanalytical method validation, such as those from the FDA.[1][2][3][4][5]

Introduction

Pirfenidone is an anti-fibrotic and anti-inflammatory agent used for the treatment of idiopathic pulmonary fibrosis (IPF).[6] Accurate measurement of Pirfenidone concentrations in biological samples is crucial for understanding its pharmacokinetics and ensuring optimal therapeutic outcomes. This application note describes a robust and sensitive UPLC-MS/MS method for the quantification of Pirfenidone, utilizing its deuterated analog, this compound, as an internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Analytes: Pirfenidone, this compound (Internal Standard)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Ultrapure)

  • Chemicals: Ammonium formate

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer is required. Specific examples of instrumentation used in published methods include Agilent 1260 Series LC and AB Sciex 3200 Q TRAP MS/MS system.[7]

Chromatographic Conditions

The following table summarizes the typical chromatographic conditions for the analysis of Pirfenidone.

ParameterCondition
Column Agilent Zorbax Plus C18 or Waters ACQUITY UPLC BEH C18 (e.g., 2.1 mm x 50 mm, 1.7 µm)[8][9]
Mobile Phase A: 0.1% Formic acid in Water or 5 mM Ammonium formate with 0.1% Formic acid in WaterB: Acetonitrile or Methanol[8][9][10]
Gradient Isocratic or Gradient elution. A typical isocratic mobile phase is a mixture of acetonitrile and aqueous ammonium formate solution (5 mM) containing 0.1% formic acid (60:40, v/v).[9] A gradient example starts with 95% A, decreasing to 5% A.[7][10]
Flow Rate 0.25 - 0.4 mL/min[7][10]
Injection Volume 5 µL[10]
Column Temperature 20°C[10]
Run Time < 3 minutes[9][11]
Mass Spectrometric Conditions

The mass spectrometer should be operated in the positive ion electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for quantification.

ParameterPirfenidoneThis compound (IS)
Ionization Mode Positive ESIPositive ESI
MRM Transition m/z 186.1 → 65.1 or 186.2 → 92.1[9][11][12]m/z 191.1 → 65.1[12]
Collision Energy Optimized for specific instrumentOptimized for specific instrument
Dwell Time Optimized for specific instrumentOptimized for specific instrument

Workflow and Protocols

The following diagram illustrates the overall experimental workflow for the bioanalytical method.

Bioanalytical Workflow for Pirfenidone cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (e.g., 100 µL) Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Pirfenidone Calibrate->Quantify

Caption: Experimental workflow for the bioanalytical quantification of Pirfenidone.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare stock solutions of Pirfenidone and this compound in a suitable solvent such as methanol (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the Pirfenidone stock solution with methanol or a suitable solvent mixture. Prepare a separate working solution for the internal standard, this compound.

  • Calibration Standards and QC Samples: Spike blank plasma with the appropriate working standard solutions to create calibration standards at various concentration levels (e.g., 0.005 to 25 µg/mL for Pirfenidone).[9][12] Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol

The following diagram details the sample preparation steps.

Sample Preparation Protocol Start Start: Plasma Sample (100 µL) Add_IS 1. Add 20 µL of this compound Working Solution Start->Add_IS Add_Precipitant 2. Add 200 µL of Acetonitrile Add_IS->Add_Precipitant Vortex 3. Vortex for 1 minute Add_Precipitant->Vortex Centrifuge 4. Centrifuge at 12,000 g for 5 minutes Vortex->Centrifuge Transfer 5. Transfer Supernatant to a new tube Centrifuge->Transfer Inject 6. Inject into LC-MS/MS System Transfer->Inject End End: Analysis Inject->End

Caption: Step-by-step sample preparation protocol.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines. The following tables summarize typical validation results for a Pirfenidone bioanalytical method.

Linearity and Sensitivity
ParameterPirfenidone
Linearity Range 0.005 - 25 µg/mL[9][12]
Correlation Coefficient (r²) > 0.995[8]
Lower Limit of Quantification (LLOQ) 0.005 µg/mL[9][12] or 5 ng/mL[11]
Accuracy and Precision
QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Low 0.01< 15%< 15%± 15%
Medium 0.1< 15%< 15%± 15%
High 20< 15%< 15%± 15%
Note: Representative acceptable limits are shown. Actual results may vary but should fall within these ranges. Intra- and inter-day precision for Pirfenidone have been reported to be between -11.7% and 1.3%.[9]
Recovery and Matrix Effect
ParameterPirfenidoneThis compound (IS)
Mean Recovery 80.4 - 84.3%[11] or ≥90%[9]≥90%[9]
Matrix Effect Should be within acceptable limits (typically 85-115%)Should be within acceptable limits
Stability

The stability of Pirfenidone in plasma should be evaluated under various conditions to ensure sample integrity.

Stability ConditionDurationResult
Bench-top (Room Temperature) At least 4 hoursStable
Freeze-Thaw Cycles At least 3 cyclesStable
Long-term Storage (-70°C) At least 30 daysStable

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Pirfenidone in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for pharmacokinetic and clinical studies. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. This method has been successfully applied to pharmacokinetic studies in healthy volunteers and patients with idiopathic pulmonary fibrosis.[8][9][13]

References

Application Note: Quantification of Pirfenidone in Human Urine Using a Validated LC-MS/MS Method with Pirfenidone-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pirfenidone is an anti-inflammatory and antifibrotic agent used for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] It works by inhibiting the synthesis of TGF-β1, a cytokine involved in fibrosis and inflammation.[1] Monitoring the concentration of Pirfenidone in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. While the majority of an administered Pirfenidone dose is metabolized and excreted in the urine as 5-carboxy-pirfenidone, a small but quantifiable amount is excreted as the unchanged parent drug.[3][4]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pirfenidone in human urine. The method utilizes Pirfenidone-d5, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[5][6]

Experimental Protocols

Materials and Reagents
  • Analytes: Pirfenidone (≥98% purity), this compound (IS, ≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade)

  • Water: Deionized water, 18 MΩ·cm or greater

  • Biological Matrix: Drug-free human urine (pooled from at least six different sources)

  • Equipment:

    • Triple Quadrupole Mass Spectrometer

    • HPLC or UPLC system

    • Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)[7]

    • Microcentrifuge

    • Calibrated pipettes

    • Autosampler vials

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Pirfenidone and this compound in methanol to prepare individual 1 mg/mL stock solutions.

    • Store stock solutions at 4°C.

  • Working Solutions:

    • Prepare intermediate working solutions of Pirfenidone by serially diluting the stock solution with 50:50 (v/v) acetonitrile/water to create a range of concentrations for calibration standards and QCs.

    • Prepare a this compound working solution (e.g., 20 µg/mL) by diluting the IS stock solution with 50:50 (v/v) acetonitrile/water.

  • Calibration Standards and Quality Control (QC) Samples:

    • Prepare calibration standards by spiking appropriate amounts of the Pirfenidone working solutions into drug-free human urine to achieve a desired concentration range (e.g., 5-2000 ng/mL).[8]

    • Prepare QC samples in drug-free human urine at a minimum of three concentration levels: Low, Medium, and High (e.g., 15, 150, and 1500 ng/mL).

Sample Preparation Protocol

The sample preparation employs a simple "dilute-and-shoot" method to minimize sample handling and potential for error.

  • Pipette 100 µL of urine sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

  • Add 200 µL of acetonitrile to each tube to precipitate any minor proteins and dilute the sample.[8]

  • Vortex the tubes for 30 seconds to ensure thorough mixing.

  • Centrifuge the samples at 12,000 g for 5 minutes to pellet any particulate matter.[9]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G Urine Sample Preparation Workflow cluster_prep Preparation Steps cluster_analysis Analysis sample 1. Aliquot 100 µL Urine Sample add_is 2. Add 20 µL this compound (IS) sample->add_is add_acn 3. Add 200 µL Acetonitrile add_is->add_acn vortex 4. Vortex for 30 seconds add_acn->vortex centrifuge 5. Centrifuge at 12,000 g for 5 min vortex->centrifuge transfer 6. Transfer Supernatant to Vial centrifuge->transfer analysis Inject into LC-MS/MS System transfer->analysis

Caption: Workflow for urine sample preparation.

LC-MS/MS Method

The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B Acetonitrile[7]
Flow Rate 0.4 mL/min[9]
Gradient Isocratic or gradient elution can be used. An example is 60:40 (A:B).[10]
Column Temperature 40°C
Injection Volume 5 µL

| Run Time | ~3 minutes[8] |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive[11]
Detection Mode Multiple Reaction Monitoring (MRM)
Pirfenidone Transition m/z 186.1 → 92.1[8] or 186.1 → 65.1[6]
This compound Transition m/z 191.1 → 65.1[6] or 191.0 -> 81.0[10]
Dwell Time 100 ms
Ion Source Temp. 500°C

| Ion Spray Voltage | 5500 V |

Data and Performance Characteristics

The following tables summarize the expected method performance based on validation data from similar studies in human plasma.[6][10] These parameters must be validated specifically for the urine matrix.

Table 3: Calibration Curve and Linearity

Analyte Concentration Range

| Pirfenidone | 5 - 25,000 ng/mL[6][10] | >0.995 |

Table 4: Accuracy and Precision (Based on Plasma Data)

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%RE) Inter-day Precision (%CV) Inter-day Accuracy (%RE)
Low 10 < 5.5% -11.7% to 1.3% < 5.5% -11.7% to 1.3%
Medium 100 < 5.5% -11.7% to 1.3% < 5.5% -11.7% to 1.3%
High 20,000 < 5.5% -11.7% to 1.3% < 5.5% -11.7% to 1.3%

Data adapted from plasma studies; acceptance criteria are typically <%15 CV and ±15% RE.[6]

Table 5: Recovery and Matrix Effect (Based on Plasma Data)

QC Level Concentration (ng/mL) Mean Recovery (%) Matrix Effect (%)
Low 10 92.1 92.9
Medium 100 95.1 93.7
High 20,000 96.7 94.7

Data adapted from a study in human plasma.[6]

G Method Validation Logic cluster_method Core Method cluster_validation Validation Parameters cluster_result Outcome lcms LC-MS/MS Protocol linearity Linearity & Range (Calibration Curve) lcms->linearity accuracy Accuracy & Precision (Intra/Inter-Day QCs) lcms->accuracy selectivity Selectivity (Interference Check) lcms->selectivity stability Stability (Freeze-Thaw, Bench-Top) lcms->stability matrix Matrix Effect & Recovery lcms->matrix validated Validated Method for Urine Sample Analysis linearity->validated accuracy->validated selectivity->validated stability->validated matrix->validated

Caption: Key parameters for method validation.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and rapid approach for the quantification of Pirfenidone in human urine samples. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The simple "dilute-and-shoot" sample preparation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research setting. The method should be fully validated according to regulatory guidelines before implementation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Pirfenidone and Pirfenidone-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Pirfenidone and its deuterated internal standard, Pirfenidone-d5. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key validation data.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for Pirfenidone and this compound in plasma?

A simple and rapid protein precipitation is the most common method.[1][2] This technique involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analytes for injection into the LC-MS/MS system.

Q2: What type of HPLC column is typically used for this separation?

A reversed-phase C18 column is the standard choice for separating Pirfenidone and this compound.[1][3] Several specific columns have been successfully used, including Agilent Zorbax Plus C18 and Waters ACQUITY UPLC BEH C18.

Q3: What are the typical mobile phase compositions?

The mobile phase usually consists of a mixture of acetonitrile and water, often with an additive to improve peak shape and ionization efficiency.[1][3] Common additives include formic acid or a combination of ammonium formate and formic acid. An isocratic elution is often sufficient for a rapid analysis.

Q4: What are the recommended mass spectrometry settings for Pirfenidone and this compound?

Positive electrospray ionization (ESI+) is used, with detection in multiple reaction monitoring (MRM) mode. The most commonly reported MRM transitions are:

  • Pirfenidone: m/z 186.1 → 65.1[1] or m/z 185.958 → 77.1[3]

  • This compound: m/z 191.1 → 65.1[1] or m/z 190.965 → 81.1[3]

Q5: Are there any known interferences to be aware of?

Yes, the primary metabolite of Pirfenidone is 5-carboxy-pirfenidone. While it has a different mass, it is important to ensure chromatographic separation to avoid any potential in-source fragmentation or matrix effects that could affect the accuracy of Pirfenidone quantification.[1][2][3] Additionally, impurities from the synthesis of Pirfenidone, such as 2-hydroxy-5-methylpyridine and iodobenzene, could potentially interfere if not properly separated.[4]

Q6: What are the known stability characteristics of Pirfenidone?

Pirfenidone is generally stable in plasma samples under typical storage and handling conditions. Studies have shown it to be stable for at least 4 hours at room temperature, through three freeze-thaw cycles, and for extended periods (e.g., 52 days) at -70°C.[3] Processed samples have also been found to be stable in the autosampler for at least 24 hours.[3] However, Pirfenidone can degrade under acidic, alkaline, and oxidative stress conditions.[5][6]

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of Pirfenidone and this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column degradation. 4. High concentration of organic solvent in the sample diluent.1. Adjust the mobile phase pH with formic acid or ammonium formate to ensure consistent ionization of Pirfenidone. 2. Use a high-purity, well-end-capped C18 column. 3. Replace the column or use a guard column to protect the analytical column. 4. Dilute the sample in a solvent with a similar or weaker organic composition than the initial mobile phase.
Retention Time Shift 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Column aging. 4. Leak in the HPLC system.1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column thoroughly before analysis and monitor its performance over time. 4. Check for leaks in the pump, injector, and fittings.
High Backpressure 1. Particulate matter from the sample blocking the column frit. 2. Precipitation of buffer salts in the mobile phase. 3. Clogged tubing or guard column.1. Filter all samples before injection. Use a guard column. 2. Ensure the mobile phase is well-mixed and filtered. Avoid mixing incompatible solvents. 3. Flush the system and replace any clogged components. Back-flushing the column (if recommended by the manufacturer) may help.
Inconsistent Internal Standard (this compound) Response 1. Inaccurate pipetting of the internal standard. 2. Variability in sample extraction. 3. Matrix effects (ion suppression or enhancement). 4. Degradation of the internal standard.1. Use a calibrated pipette and ensure consistent addition of the internal standard to all samples and standards. 2. Optimize the protein precipitation procedure to ensure consistent recovery. 3. Evaluate matrix effects by comparing the response in neat solution versus post-extraction spiked matrix. If significant, a more rigorous sample cleanup may be needed. 4. Check the stability of the internal standard stock and working solutions.
Matrix Effects (Ion Suppression or Enhancement) 1. Co-elution of endogenous plasma components (e.g., phospholipids) with the analytes. 2. Insufficient sample cleanup.1. Optimize the chromatographic method to separate Pirfenidone and this compound from the regions where matrix components elute. 2. Consider alternative sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts, although protein precipitation is often sufficient.[7]
Carryover 1. Adsorption of Pirfenidone to components of the autosampler or column. 2. High concentration samples injected previously.1. Use a strong needle wash solvent in the autosampler. 2. Inject a blank sample after high-concentration samples to check for carryover. 3. If carryover persists, a gradient elution with a strong organic wash at the end of the run may be necessary.

Experimental Protocols

Protocol 1: Rapid LC-MS/MS Method for Pirfenidone in Human Plasma

This protocol is based on a validated method for the simultaneous determination of Pirfenidone and its major metabolite.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (this compound).

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 Series or equivalent

  • Column: Agilent Zorbax Plus C18 (dimensions not specified, but a common choice is 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: 60:40 (v/v) mixture of acetonitrile and 5 mM aqueous ammonium formate with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Pirfenidone: m/z 186.1 → 65.1

    • This compound: m/z 191.1 → 65.1

  • Analysis Time: < 3 minutes

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters
ParameterMethod 1[1][2]Method 2[3]
Analyte Pirfenidone / this compoundPirfenidone / this compound
Column Agilent Zorbax Plus C18Agilent ZORBAX SB C18 (100 x 3.0 mm, 3.5 µm)
Mobile Phase Acetonitrile / 5 mM Ammonium Formate with 0.1% Formic Acid (60:40, v/v)Acetonitrile / Water with 0.5% Formic Acid (50:50, v/v)
Flow Rate 0.5 mL/minNot Specified
Elution Mode IsocraticIsocratic
Ionization Mode ESI+ESI+
MRM Transition (Pirfenidone) m/z 186.1 → 65.1m/z 185.958 → 77.1
MRM Transition (this compound) m/z 191.1 → 65.1m/z 190.965 → 81.1
Table 2: Method Validation Summary
ParameterMethod 1[1][2]Method 2[3]
Linearity Range (Pirfenidone) 0.005 - 25 µg/mL0.02059 - 25.14 mg/L
Lower Limit of Quantification (LLOQ) 0.005 µg/mL0.02059 mg/L
Intra-day Precision (%RSD) < 5.5%Acceptable
Inter-day Precision (%RSD) < 5.5%Acceptable
Accuracy (Relative Error) -11.7% to 1.3%Acceptable
Mean Recovery ≥ 90%Not Specified
Matrix Effect 92.9% - 96.3%Precise and Reproducible

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Acetonitrile with This compound (200 µL) plasma->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification results Final Concentration Results quantification->results

Caption: A typical experimental workflow for the analysis of Pirfenidone in plasma.

Troubleshooting Decision Tree

troubleshooting_tree start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No check_mobile_phase_ph Check Mobile Phase pH & Sample Diluent peak_shape->check_mobile_phase_ph Yes is_response Inconsistent IS Response? retention_time->is_response No check_mobile_phase_prep Verify Mobile Phase Preparation & System Leaks retention_time->check_mobile_phase_prep Yes end Consult Instrument Manual or Further Expertise is_response->end No check_pipetting Verify IS Pipetting & Extraction Consistency is_response->check_pipetting Yes check_column Inspect/Replace Column check_mobile_phase_ph->check_column check_temp Check Column Temperature check_mobile_phase_prep->check_temp check_matrix_effects Investigate Matrix Effects check_pipetting->check_matrix_effects

Caption: A decision tree for troubleshooting common chromatographic issues.

References

Technical Support Center: Pirfenidone-d5 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Pirfenidone-d5 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, tissue homogenate). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of Pirfenidone. When using this compound as an internal standard (IS), it is crucial that it experiences the same matrix effects as the analyte (Pirfenidone) for accurate correction.

Q2: Why is a deuterated internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative bioanalysis. Because it is chemically almost identical to the analyte, it is expected to have very similar chromatographic behavior and ionization efficiency. This allows it to co-elute with Pirfenidone and experience similar matrix effects, thereby providing effective compensation for variations in sample preparation and instrument response, leading to more accurate and precise results.[1]

Q3: Can this compound behave differently from Pirfenidone during analysis?

A3: Yes, in some cases. A phenomenon known as the "deuterium isotope effect" can cause this compound to have slightly different chromatographic retention times compared to unlabeled Pirfenidone.[2] This can be problematic if the matrix effect is not uniform across the chromatographic peak. If Pirfenidone and this compound elute at different times, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification. It is therefore essential to verify the co-elution of the analyte and its deuterated internal standard during method development.

Q4: What are the common sample preparation techniques to minimize matrix effects for Pirfenidone analysis?

A4: The most commonly reported sample preparation technique for Pirfenidone in biological matrices is protein precipitation (PPT).[3][4][5] This method is fast and simple, typically using acetonitrile or methanol to precipitate proteins from the plasma sample. While effective, PPT is a non-selective technique and may not remove all interfering matrix components, such as phospholipids.[6] Other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can provide cleaner extracts but require more extensive method development.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of Pirfenidone using this compound as an internal standard.

Problem 1: Poor accuracy and precision in quality control (QC) samples.

  • Possible Cause: Differential matrix effects between Pirfenidone and this compound.

  • Troubleshooting Steps:

    • Verify Co-elution: Check the chromatographic peak shapes and retention times of Pirfenidone and this compound. A significant shift may indicate a deuterium isotope effect.

    • Assess Matrix Factor: Perform a quantitative matrix effect assessment (see Experimental Protocol section) to determine the matrix factor for both the analyte and the internal standard.

    • Evaluate Different Biological Lots: Test at least six different lots of the biological matrix to assess the inter-subject variability of the matrix effect.

    • Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate Pirfenidone and this compound from interfering matrix components.

    • Improve Sample Cleanup: Consider a more rigorous sample preparation method, such as SPE, to remove a wider range of matrix components.[6][7]

Problem 2: Inconsistent recovery of Pirfenidone and/or this compound.

  • Possible Cause: Issues with the sample extraction procedure.

  • Troubleshooting Steps:

    • Optimize Protein Precipitation:

      • Ensure the ratio of precipitation solvent to sample is optimal (typically 3:1 or 4:1).

      • Vortex thoroughly to ensure complete protein precipitation.

      • Optimize centrifugation speed and time to ensure a clear supernatant.

    • Evaluate Solvent Choice: Compare acetonitrile and methanol as precipitation solvents, as they may have different efficiencies for precipitating proteins and recovering the analyte.

    • Assess Non-specific Binding: Pirfenidone may adsorb to plasticware. Using low-binding tubes and pipette tips can help mitigate this.

Problem 3: Observed ion suppression for Pirfenidone and this compound.

  • Possible Cause: Co-elution of endogenous matrix components, such as phospholipids.

  • Troubleshooting Steps:

    • Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.

    • Chromatographic Separation: Adjust the HPLC/UPLC gradient to separate the analytes from the ion-suppressing regions.

    • Phospholipid Removal: Employ a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE or a targeted SPE sorbent.[6]

Data Presentation

The following tables summarize quantitative data from a published study on the bioanalysis of Pirfenidone using this compound as an internal standard in human plasma.[3]

Table 1: Recovery of Pirfenidone and this compound

AnalyteConcentration (µg/mL)Mean Recovery (%)
Pirfenidone0.01 (LQC)92.1
0.1 (MQC1)95.1
5 (MQC2)96.3
20 (HQC)96.7
This compound (IS)493.4

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, IS: Internal Standard

Table 2: Matrix Effect of Pirfenidone and this compound

AnalyteConcentration (µg/mL)Mean Matrix Effect (%)
Pirfenidone0.01 (LQC)92.9
0.1 (MQC1)93.7
5 (MQC2)96.3
20 (HQC)94.7
This compound (IS)493.5

A matrix effect value close to 100% indicates minimal impact from the matrix on the analyte's ionization.[3]

Experimental Protocols

Detailed Methodology for Quantitative Matrix Effect Assessment (Post-Extraction Spiking Method)

This protocol is adapted from methodologies used in the validation of bioanalytical methods for Pirfenidone.[3]

  • Objective: To quantitatively assess the impact of the biological matrix on the ionization of Pirfenidone and this compound.

  • Materials:

    • Blank biological matrix (e.g., human plasma) from at least six different sources.

    • Pirfenidone and this compound stock solutions.

    • Neat solution (e.g., mobile phase or reconstitution solvent).

    • Sample preparation reagents (e.g., acetonitrile).

  • Procedure:

    • Set 1 (Analyte in Neat Solution): Prepare a standard solution of Pirfenidone and this compound in the neat solution at a known concentration (e.g., MQC).

    • Set 2 (Analyte Spiked in Post-Extracted Matrix):

      • Process blank plasma samples using the established protein precipitation method.

      • Evaporate the supernatant to dryness.

      • Reconstitute the dried extract with the standard solution from Set 1.

    • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for Pirfenidone and this compound.

  • Calculation:

    • Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Pirfenidone) / (MF of this compound)

  • Acceptance Criteria:

    • The coefficient of variation (CV) of the IS-normalized matrix factors from the six different lots of plasma should be ≤ 15%.

Visualizations

Caption: Troubleshooting workflow for matrix effects in this compound quantification.

Experimental_Workflow_Matrix_Factor cluster_set1 Set 1: Neat Solution cluster_set2 Set 2: Post-Extraction Spike cluster_calculation Calculation neat_solution Pirfenidone + this compound in Mobile Phase analysis1 LC-MS/MS Analysis neat_solution->analysis1 peak_area1 Record Peak Area (A) analysis1->peak_area1 calculation Matrix Factor = B / A peak_area1->calculation blank_plasma Blank Plasma Sample extraction Protein Precipitation blank_plasma->extraction spike Spike with Pirfenidone + this compound extraction->spike analysis2 LC-MS/MS Analysis spike->analysis2 peak_area2 Record Peak Area (B) analysis2->peak_area2 peak_area2->calculation

References

Preventing degradation of Pirfenidone-d5 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Pirfenidone-d5 during sample preparation for bioanalytical studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and preparation of samples containing this compound.

Problem Potential Cause Recommended Solution
Loss of this compound Signal or Inconsistent Internal Standard Response Degradation due to pH extremes: Pirfenidone is known to degrade under acidic and alkaline conditions.[1][2][3][4] This can also affect the stability of the deuterated internal standard.- Maintain sample and extraction solutions at a neutral pH (around 7).- If pH adjustment is necessary, use buffers and minimize exposure time to non-neutral conditions.
Oxidative Degradation: Pirfenidone is susceptible to oxidation.[1][2][4] This can be initiated by exposure to air, certain metal ions, or oxidizing agents in the sample matrix.- Work with fresh samples and reagents.- Consider adding antioxidants (e.g., ascorbic acid) to the sample or extraction solvent, though this should be validated to ensure no interference with the analysis.- Minimize sample exposure to air by working expeditiously or under an inert atmosphere (e.g., nitrogen).
Photodegradation: Exposure to UV light can cause degradation of Pirfenidone.[1][2][5]- Protect samples, standards, and extracts from direct light by using amber vials or by working in a dimly lit environment.- Store samples in the dark when not in use.
H-D Exchange: Deuterium atoms on the this compound molecule may exchange with protons from the solvent or matrix, especially at labile positions. This can lead to a decrease in the this compound signal and an increase in the Pirfenidone signal.[3]- Ensure the deuterium labels on the this compound are on stable positions of the molecule.[6]- Avoid prolonged exposure to highly acidic or basic conditions, which can catalyze H-D exchange.- Minimize the time samples are kept in protic solvents before analysis.
Variable Extraction Recovery of this compound Suboptimal Extraction Solvent: The choice of solvent can impact the recovery and stability of the analyte and internal standard.- Protein precipitation with acetonitrile is a commonly used and effective method for Pirfenidone analysis.[1][7][8]- If using liquid-liquid extraction, ensure the solvent is of high purity and that the extraction pH is optimized for recovery and stability.
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction and ionization of this compound.[9]- Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects.[10]- Optimize sample clean-up procedures to remove interfering substances.[9]
Appearance of Unexpected Peaks in the Chromatogram Formation of Degradation Products: The observed issues could be due to the formation of degradation products of this compound.- Review the known degradation pathways of Pirfenidone (hydrolysis, oxidation, photolysis) to predict potential degradants.[1][2][3][4][5]- Use a stability-indicating analytical method that can separate this compound from its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: The primary factors are exposure to non-neutral pH (acidic or alkaline conditions), oxidizing agents, and UV light.[1][2][3][4][5] Additionally, for deuterated standards, the potential for hydrogen-deuterium (H-D) exchange exists, which can be influenced by pH and temperature.[3]

Q2: What is the recommended sample preparation method to minimize degradation?

A2: A simple and rapid protein precipitation with acetonitrile has been shown to be effective for the analysis of Pirfenidone in plasma samples and is a good starting point.[1][11][7][8] This method minimizes sample manipulation and exposure to harsh conditions.

Q3: How can I prevent photodegradation of this compound?

A3: Always handle and store samples, standards, and extracts in amber vials or protect them from light.[5] Conduct sample preparation in a location with minimal direct exposure to sunlight or strong artificial light.

Q4: Can the position of the deuterium labels on this compound affect its stability?

A4: Yes. Deuterium atoms on labile positions (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups) are more prone to exchange with protons from the solvent or matrix.[6] It is crucial to use a this compound internal standard where the deuterium labels are on stable, non-exchangeable positions.[6]

Q5: What are the signs of H-D exchange in my analysis?

A5: A key indicator of H-D exchange is a decrease in the peak area or response of this compound, accompanied by a corresponding increase in the peak area or response of non-deuterated Pirfenidone.[3] This will lead to inaccuracies in the calculated analyte concentration.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a standard method for the extraction of Pirfenidone and this compound from plasma.[1][11][7][8]

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: To a 1.5 mL polypropylene tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add the working solution of this compound (in a suitable solvent like methanol or acetonitrile) to the plasma sample.

  • Protein Precipitation: Add 200-400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.

  • Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Forced Degradation of Pirfenidone

The following table summarizes the typical degradation of non-deuterated Pirfenidone under various stress conditions. Similar patterns of degradation can be expected for this compound.

Stress Condition Reagent/Condition Typical Degradation (%) Reference
Acidic Hydrolysis 0.1 M HClConsiderable[1][2]
Alkaline Hydrolysis 0.1 M NaOHConsiderable[1][2][3]
Oxidative 3-30% H₂O₂Considerable[1][2]
Photolytic UV LightConsiderable[1][2][5]
Thermal Heat (e.g., 60-80°C)Stable[1][2]
Neutral Hydrolysis WaterStable[1][2]

Visualizations

Troubleshooting Workflow for this compound Degradation

Pirfenidone_d5_Degradation_Troubleshooting cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_verification Verification issue Loss or Inconsistent this compound Signal check_pH Check pH of Samples and Solvents issue->check_pH check_light Assess Light Exposure issue->check_light check_oxidation Evaluate Potential for Oxidation issue->check_oxidation check_HD Consider H-D Exchange issue->check_HD solution_pH Maintain Neutral pH check_pH->solution_pH solution_light Use Amber Vials / Work in Dim Light check_light->solution_light solution_oxidation Use Fresh Reagents / Consider Antioxidants check_oxidation->solution_oxidation solution_HD Confirm Stable Label Position / Minimize Exposure to Protic Solvents check_HD->solution_HD verification Re-analyze Samples / Validate Method solution_pH->verification solution_light->verification solution_oxidation->verification solution_HD->verification

Caption: Troubleshooting workflow for identifying and resolving this compound degradation.

References

Common pitfalls in using deuterated standards like Pirfenidone-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pirfenidone-d5 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Pirfenidone, where five hydrogen atoms have been replaced by deuterium. It is used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Pirfenidone in biological matrices.[1][2] Because it is chemically almost identical to Pirfenidone, it is expected to have similar extraction recovery and ionization response, which helps to correct for variability during sample processing and analysis.[3]

Q2: I am observing a different retention time for this compound compared to Pirfenidone. Is this normal?

Yes, a slight difference in retention time between a deuterated standard and the unlabeled analyte is a known phenomenon referred to as the "isotope effect".[3] Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts from a chromatography column. This can be particularly pronounced in reverse-phase chromatography. It is crucial to assess the degree of separation in your specific chromatographic system.

Q3: Can the chromatographic separation of Pirfenidone and this compound affect my results?

Significant separation can be problematic. If the analyte and the internal standard do not co-elute, they may be affected differently by matrix effects, which can lead to inaccurate quantification.[4] Matrix effects refer to the suppression or enhancement of ionization of the analyte by co-eluting components from the biological sample.

Q4: How can I minimize the impact of chromatographic separation and matrix effects?

To mitigate issues arising from chromatographic separation and differential matrix effects, consider the following:

  • Chromatographic Optimization: Adjusting the mobile phase composition, gradient, or column chemistry may help to achieve co-elution.

  • Matrix Effect Evaluation: It is essential to validate your method by assessing matrix effects. This can be done by comparing the response of the analyte and IS in post-extraction spiked blank matrix samples to their response in a neat solution.

  • Use of a Different Labeled Standard: If significant and unavoidable differential matrix effects are observed, consider using a ¹³C or ¹⁵N labeled internal standard, as these tend to have a less pronounced isotope effect on retention time.

Q5: What should I do if I suspect my this compound standard is impure?

The purity of the deuterated standard is critical. Two key aspects of purity are:

  • Chemical Purity: The absence of other unwanted chemical compounds.

  • Isotopic Purity: The percentage of the deuterated standard that is fully labeled with the desired number of deuterium atoms and the absence of unlabeled Pirfenidone. The presence of unlabeled Pirfenidone as an impurity will lead to an overestimation of the analyte concentration.[5]

If you suspect purity issues, you should:

  • Consult the Certificate of Analysis (CoA): The CoA from the supplier should provide information on the chemical and isotopic purity.

  • Perform Purity Checks: You can assess the purity by injecting a high concentration of the this compound solution and monitoring for the mass transition of unlabeled Pirfenidone.

Q6: Is there a risk of the deuterium atoms on this compound exchanging with hydrogen atoms?

Deuterium exchange with protons from the solvent or matrix is a potential issue with some deuterated standards, especially if the deuterium atoms are in chemically labile positions.[6] For this compound, the deuterium atoms are typically on the phenyl ring, which is generally stable. However, it is good practice to evaluate the stability of the internal standard during method validation, especially under different pH and temperature conditions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing for this compound Chromatographic issues (e.g., column degradation, inappropriate mobile phase).1. Ensure the pH of the mobile phase is appropriate for Pirfenidone. 2. Use a new or proven chromatography column. 3. Optimize mobile phase composition and gradient.
Inconsistent Analyte/IS Response Ratio 1. Differential matrix effects. 2. Inconsistent sample preparation. 3. Instability of analyte or IS.1. Evaluate and minimize matrix effects (see FAQ Q4). 2. Ensure precise and reproducible pipetting and extraction steps. 3. Perform stability studies for both analyte and IS in the matrix under relevant storage and processing conditions.[7][8]
Signal for Unlabeled Pirfenidone in IS-only Sample Presence of unlabeled Pirfenidone as an impurity in the this compound standard.[5]1. Check the Certificate of Analysis for isotopic purity. 2. Quantify the level of unlabeled analyte in the IS stock solution. 3. If the impurity level is significant, subtract its contribution from the measured analyte concentration or obtain a higher purity standard.
Loss of this compound Signal Over Time 1. Adsorption to containers or instrument components. 2. Degradation of the internal standard. 3. In-source instability or back-exchange.1. Use silanized glassware or polypropylene tubes. 2. Investigate the stability of this compound in the solvents and matrix used. 3. Optimize mass spectrometer source conditions. Check for any in-source deuterium-hydrogen exchange.

Experimental Protocols

Representative LC-MS/MS Method for Pirfenidone Quantification

This protocol is a representative example based on published literature and should be optimized and validated for your specific application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 4 µg/mL).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Parameters

ParameterExample Value
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation and peak shape
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Pirfenidone: m/z 186.1 → 92.1 this compound: m/z 191.1 → 65.1[1]
Collision Energy Optimized for each transition

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify pirfenidone_metabolism pirfenidone Pirfenidone cyp1a2 CYP1A2 (Major) CYP2C9, 2C19, 2D6, 2E1 (Minor) hydroxypirfenidone 5-hydroxymethyl-pirfenidone oxidation Oxidation carboxypirfenidone 5-carboxy-pirfenidone (Major Metabolite) cyp1a2->hydroxypirfenidone 5-Hydroxylation oxidation->carboxypirfenidone

References

Technical Support Center: Pirfenidone-d5 Internal Standard Calibration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve issues when using Pirfenidone-d5 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My calibration curve for Pirfenidone is non-linear at higher concentrations, even when using this compound as an internal standard. What are the potential causes?

A1: Non-linearity at the upper end of the calibration curve is a common issue in LC-MS/MS bioanalysis, even with a stable isotope-labeled internal standard (SIL-IS). The primary causes include:

  • Detector Saturation: The most frequent cause is the saturation of the mass spectrometer's detector at high analyte concentrations.[1][2] When the detector response is no longer proportional to the ion intensity, the analyte/IS ratio will deviate from linearity. For many instruments, this can occur at signal intensities around 1E+6 counts per second (cps).[1]

  • Isotopic Crosstalk: At very high concentrations of Pirfenidone, the natural isotopic abundance of elements (like ¹³C) in the analyte can contribute to the signal of the this compound internal standard.[3][4] This "crosstalk" becomes more significant as the analyte concentration increases, leading to a non-linear response ratio.[4]

  • Ionization Source Saturation: High concentrations of the analyte can lead to saturation of the ionization process in the mass spectrometer's source, affecting the proportionality of ionization between the analyte and the internal standard.[2]

  • Matrix Effects: While this compound is designed to compensate for matrix effects, severe ion suppression or enhancement in some samples may not be fully corrected, especially if the analyte and internal standard are affected differently.[2][5]

Q2: How can I address the non-linearity in my calibration curve?

A2: Several strategies can be employed to manage or correct for non-linearity:

  • Use a Weighted Quadratic Regression: Instead of a linear fit, a quadratic regression model with weighting (commonly 1/x or 1/x²) can provide a better fit for the non-linear data and extend the dynamic range of the assay.[2][3]

  • Extend the Calibration Range and Dilute Samples: If high concentration samples are expected, extend the calibration curve to higher concentrations. For samples that fall above the highest calibrator, a validated dilution procedure should be used.[6] A common method is to dilute the sample with a blank matrix before the addition of the internal standard.[6]

  • Optimize Mass Spectrometer Parameters: To avoid detector saturation, you can intentionally reduce the sensitivity of the mass spectrometer. This can be achieved by using a less abundant product ion for quantitation or by adjusting instrument parameters like collision energy or declustering potential.[2]

  • Implement a Dual SRM Channel Approach: For a very wide dynamic range, you can monitor two different SRM transitions for the analyte—one with high intensity for low concentrations and one with lower intensity for high concentrations.[1] This allows for accurate quantification across several orders of magnitude.

Q3: My calibration curve shows high variability and poor precision (%CV > 15%). What should I investigate?

A3: High variability can stem from several sources in the analytical workflow. A systematic investigation is recommended:

  • Sample Preparation Inconsistency: Ensure consistent and precise execution of the sample preparation steps (e.g., protein precipitation, liquid-liquid extraction). Pipetting errors or inconsistent vortexing/mixing can introduce significant variability.

  • Internal Standard Addition: Verify the accuracy and precision of the internal standard spiking solution and the addition process. The IS concentration should be consistent across all samples, calibrators, and quality controls.

  • Analyte and Internal Standard Stability: Investigate the stability of Pirfenidone and this compound in the biological matrix and in processed samples.[7][8] Issues like freeze-thaw instability, bench-top instability, or degradation in the autosampler can lead to variable results.[9]

  • Chromatographic Issues: Poor peak shape, inconsistent retention times, or co-elution with interfering substances can all contribute to variability. Check the LC system for leaks, pressure fluctuations, and column degradation.

  • Matrix Effects: Significant and variable matrix effects between different lots of blank matrix can lead to poor precision.[5] Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.

Q4: My assay accuracy is poor (%RE is high), especially at the lower limit of quantitation (LLOQ). What are the likely causes?

A4: Poor accuracy, particularly at the LLOQ, often points to issues with background noise, interferences, or analyte loss.

  • Endogenous Interferences: Check for interfering peaks in blank matrix samples from multiple sources at the retention time of Pirfenidone and its internal standard.[10]

  • Analyte Adsorption: Pirfenidone may adsorb to plasticware (e.g., pipette tips, vials). Using low-adsorption labware or adding a small amount of organic solvent or surfactant to the sample matrix can help mitigate this.[6]

  • Suboptimal LLOQ: The defined LLOQ may be too low for the current method's sensitivity, leading to a low signal-to-noise ratio and consequently poor accuracy and precision.[11] Re-evaluate the LLOQ based on signal-to-noise criteria (typically S/N ≥ 10) and acceptable precision and accuracy.

  • Carryover: Injecting a blank sample after the highest calibration standard can reveal carryover issues in the LC system or autosampler, which can artificially inflate the response of subsequent low-concentration samples.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS assays quantifying Pirfenidone using a deuterated internal standard.

Table 1: Calibration Curve Parameters

ParameterTypical ValueReference
Linearity Range (Plasma)0.005 - 25 µg/mL[10][11]
Regression ModelLinear or Weighted (1/x²) Quadratic[2]
Correlation Coefficient (r²)> 0.99[12]

Table 2: Assay Performance Characteristics

ParameterAcceptance CriteriaReference
LLOQ Precision (%CV)≤ 20%[10]
LLOQ Accuracy (%RE)Within ±20%[10]
QC Precision (Intra- & Inter-day %CV)≤ 15%[11][13]
QC Accuracy (Intra- & Inter-day %RE)Within ±15%[11]
Mean Recovery> 80%[13]

Experimental Protocols

Representative LC-MS/MS Method for Pirfenidone in Human Plasma

This protocol is a generalized example based on published methods.[9][10][11] Users should perform their own method development and validation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibrator, or QC, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1-2 minutes.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial or 96-well plate for injection.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax Plus C18, 2.1 x 50 mm, 1.8 µm).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Isocratic (e.g., 60% B) or a shallow gradient depending on required separation.[11]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Pirfenidone: m/z 186.1 → 65.1[11]

    • This compound: m/z 191.1 → 65.1[10][11]

  • Instrument Parameters: Optimize source-dependent parameters (e.g., ion spray voltage, source temperature, gas flows) and compound-dependent parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

Visualizations

G Troubleshooting Workflow for Calibration Curve Non-Linearity cluster_0 Problem Identification cluster_3 Advanced Investigation Start Calibration curve is non-linear at high concentrations CheckResponse Check absolute analyte and IS response. Is signal > 1E6 cps? Start->CheckResponse CheckRegression Review regression fit. Is a linear model appropriate? CheckResponse->CheckRegression No ReduceSensitivity Reduce MS sensitivity: - Use less intense SRM - Adjust source parameters CheckResponse->ReduceSensitivity Yes (Detector Saturation) UseQuadratic Apply weighted (1/x²) quadratic regression CheckRegression->UseQuadratic No CheckCrosstalk Investigate isotopic crosstalk at high concentrations CheckRegression->CheckCrosstalk Yes, but still poor fit DiluteSamples Implement validated sample dilution protocol UseQuadratic->DiluteSamples If samples still > ULOQ ReduceSensitivity->UseQuadratic

Caption: Troubleshooting decision tree for non-linear calibration curves.

G General LC-MS/MS Workflow for Pirfenidone Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample / Calibrator / QC SpikeIS Spike with this compound IS Plasma->SpikeIS Precipitate Add Acetonitrile (Protein Precipitation) SpikeIS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate CalculateRatio Calculate Area Ratio (Analyte/IS) Integrate->CalculateRatio PlotCurve Plot Calibration Curve CalculateRatio->PlotCurve Quantify Quantify Unknowns PlotCurve->Quantify

Caption: Standard bioanalytical workflow for Pirfenidone quantification.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Pirfenidone using Pirfenidone-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Pirfenidone in biological matrices, with a focus on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Pirfenidone-d5 as an internal standard. The use of a deuterated internal standard like this compound is a common strategy in bioanalytical chemistry to ensure high accuracy and precision.[1][2] This guide will compare this approach with alternative methods, offering insights into their respective performances.

Methodology Comparison: this compound vs. Alternatives

The quantification of Pirfenidone is crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation development.[2] While various analytical techniques exist, LC-MS/MS is widely employed for its high sensitivity and selectivity.[3][4] A key aspect of a robust LC-MS/MS method is the choice of an appropriate internal standard (IS). An ideal IS mimics the analyte's behavior during sample preparation and analysis, correcting for variations.[2]

This compound as the Gold Standard Internal Standard

This compound, a stable isotope-labeled version of Pirfenidone, is considered an excellent internal standard.[1][2] Its chemical and physical properties are nearly identical to Pirfenidone, ensuring it behaves similarly during extraction and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-elution and similar ionization response lead to highly accurate and precise quantification.[3][5][6]

Alternative Internal Standard: Carbamazepine

In some applications, a structurally unrelated compound, such as Carbamazepine, has been used as an internal standard for Pirfenidone analysis.[4] While this can be a cost-effective alternative, potential differences in extraction recovery and ionization efficiency compared to Pirfenidone can introduce variability.

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For applications where the high sensitivity of mass spectrometry is not required, HPLC with UV detection offers a simpler and more accessible alternative.[7] These methods are often employed for the analysis of pharmaceutical formulations.[7] However, they may lack the selectivity to be used in complex biological matrices like plasma without extensive sample cleanup and are generally less sensitive than LC-MS/MS methods.[8][9]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the validation parameters for different analytical methods used for Pirfenidone quantification.

Table 1: LC-MS/MS Method using this compound as Internal Standard

Validation ParameterResult
Linearity Range0.005 - 25 µg/mL[3][5]
Lower Limit of Quantification (LLOQ)0.005 µg/mL[3][5]
Accuracy (%RE)-11.7% to 1.3%[3][5]
Precision (%RSD)Intra-day: ≤ 5.5%, Inter-day: ≤ 5.5%[5]
Recovery≥ 90%[3][5]

Table 2: LC-MS/MS Method using Carbamazepine as Internal Standard

Validation ParameterResult
Linearity Range5 - 2000 ng/mL[4]
Lower Limit of Quantification (LLOQ)5 ng/mL[4]
Accuracy (%RE)Not explicitly stated, but precision suggests good accuracy
Precision (%RSD)Intra-day and Inter-day: < 12.1%[4]
Recovery80.4 - 84.3%[4]

Table 3: HPLC-UV Method

Validation ParameterResult
Linearity Range0.2 - 5.0 µg/mL[7]
Lower Limit of Quantification (LOQ)0.14 µg/mL[7]
Accuracy (% Recovery)99.87 - 100.91%[7]
Precision (%RSD)Intra-day and Inter-day: < 2%[7]
RecoveryNot explicitly stated

Experimental Protocols

1. LC-MS/MS Method with this compound Internal Standard

  • Sample Preparation: A simple protein precipitation method is commonly used. To a 0.1 mL plasma sample, an internal standard solution (this compound) is added, followed by a precipitating agent like acetonitrile or methanol.[3][5][6] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then injected into the LC-MS/MS system.[3][5]

  • Chromatographic Conditions:

    • Column: A C18 column, such as an Agilent Zorbax Plus C18 or Waters ACQUITY UPLC BEH C18, is typically used for separation.[3][10]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., ammonium formate or formic acid in water) is used.[3][10] Isocratic or gradient elution can be employed.

    • Flow Rate: Typically around 0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

    • MRM Transitions:

      • Pirfenidone: m/z 186.1 → 65.1[3] or m/z 186.2 → 92.1[4]

      • This compound: m/z 191.1 → 65.1[3]

2. LC-MS/MS Method with Carbamazepine Internal Standard

  • Sample Preparation: Similar to the this compound method, a protein precipitation step with acetonitrile is used.[4]

  • Chromatographic Conditions:

    • Column: An Acquity UPLC BEH C18 column.[4]

    • Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid in water.[4]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ESI.

    • Detection Mode: MRM.

    • MRM Transitions:

      • Pirfenidone: m/z 186.2 → 92.1[4]

      • Carbamazepine: m/z 237.1 → 194.2[4]

3. HPLC-UV Method

  • Sample Preparation: This method is typically used for pharmaceutical formulations, so sample preparation may involve dissolving the tablet in a suitable solvent like methanol.[7]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column.[7]

    • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water.[7]

    • Flow Rate: Around 0.7 mL/min.[7]

  • UV Detection:

    • Wavelength: Detection is typically performed at the maximum absorbance wavelength of Pirfenidone, which is around 317 nm.[7]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_0 LC-MS/MS with this compound Workflow A Plasma Sample Collection B Addition of this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Data Processing and Quantification F->G

Caption: Workflow for Pirfenidone analysis using LC-MS/MS with this compound.

cluster_1 LC-MS/MS with Carbamazepine Workflow H Plasma Sample Collection I Addition of Carbamazepine (IS) H->I J Protein Precipitation (Acetonitrile) I->J K Centrifugation J->K L Supernatant Transfer K->L M LC-MS/MS Analysis L->M N Data Processing and Quantification M->N

Caption: Workflow for Pirfenidone analysis using LC-MS/MS with Carbamazepine.

cluster_2 HPLC-UV Workflow O Pharmaceutical Formulation P Dissolution in Solvent (Methanol) O->P Q Filtration P->Q R HPLC-UV Analysis Q->R S Data Processing and Quantification R->S

Caption: Workflow for Pirfenidone analysis in formulations using HPLC-UV.

References

A Comparative Guide to Pirfenidone Quantification: A Cross-Validation Perspective with Pirfenidone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct bioanalytical methods for the quantification of Pirfenidone in plasma samples: a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (Pirfenidone-d5), and a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The objective of this guide is to present the performance characteristics of each method, supported by experimental data, to aid researchers in selecting the most appropriate assay for their specific needs, and to provide a framework for cross-validation when transitioning between methods.

Experimental Protocols

A fundamental aspect of cross-validation is the clear definition of the analytical methods being compared. Below are detailed experimental protocols for the LC-MS/MS method with this compound and an HPLC-UV method.

Method 1: LC-MS/MS with this compound Internal Standard

This method is designed for the highly sensitive and selective quantification of Pirfenidone in human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma, add 20 µL of this compound internal standard (IS) solution.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • HPLC System: A validated HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., Agilent Zorbax Plus C18).

  • Mobile Phase: A gradient of acetonitrile and 5 mM aqueous ammonium formate with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pirfenidone: m/z 186.1 → 65.1[1][2]

    • This compound (IS): m/z 191.1 → 65.1[2]

Method 2: HPLC-UV

This method provides a more accessible approach for Pirfenidone quantification, suitable for routine analysis.

1. Sample Preparation:

  • To 500 µL of plasma, add a suitable internal standard (e.g., a structural analog if available, or perform analysis without an IS if validated).

  • Perform liquid-liquid extraction with 2 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 15 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

2. High-Performance Liquid Chromatography:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18).[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 35:65 v/v).[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Detection Wavelength: 317 nm.[3]

  • Injection Volume: 20 µL.

Quantitative Data Presentation

The following tables summarize the key validation parameters for the two methods, allowing for a direct comparison of their performance.

Table 1: Linearity and Sensitivity

ParameterLC-MS/MS with this compoundHPLC-UV
Linearity Range 0.005 - 25 µg/mL[1][2]0.2 - 5.0 µg/mL[3]
Correlation Coefficient (r²) > 0.99> 0.999
Lower Limit of Quantification (LLOQ) 0.005 µg/mL[1][2]0.14 µg/mL[3]

Table 2: Accuracy and Precision

ParameterLC-MS/MS with this compoundHPLC-UV
Intra-day Precision (%RSD) < 5.5%[2]< 2%[3]
Inter-day Precision (%RSD) < 5.5%[2]< 2%[3]
Accuracy (% Recovery) 88.3 - 101.3%99.87 - 100.91%[3]

Visualizing the Cross-Validation Workflow

The process of cross-validating two different analytical methods is crucial to ensure consistency of data, especially in long-term studies or when transferring methods between laboratories. The following diagram illustrates a typical workflow for such a cross-validation.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome DefineMethods Define Method A and Method B (e.g., LC-MS/MS with d5-IS vs. HPLC-UV) SetCriteria Set Acceptance Criteria (e.g., %Difference within ±20% for ≥67% of samples) DefineMethods->SetCriteria Establish goals SelectSamples Select Incurred Study Samples (Spanning the calibration range) SetCriteria->SelectSamples Proceed to execution AnalyzeA Analyze Samples with Method A SelectSamples->AnalyzeA AnalyzeB Analyze Samples with Method B SelectSamples->AnalyzeB CompareResults Compare Quantitative Results AnalyzeA->CompareResults AnalyzeB->CompareResults StatisticalAnalysis Statistical Analysis (e.g., Bland-Altman plot, %Difference calculation) CompareResults->StatisticalAnalysis Quantify differences Decision Decision on Method Comparability StatisticalAnalysis->Decision Apply criteria Pass Methods are Comparable Decision->Pass Criteria Met Fail Investigation of Discrepancy Decision->Fail Criteria Not Met

Bioanalytical Method Cross-Validation Workflow

Discussion

The LC-MS/MS method with this compound as an internal standard demonstrates superior sensitivity with an LLOQ of 0.005 µg/mL, making it highly suitable for pharmacokinetic studies where low concentrations of Pirfenidone are expected. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, leading to high accuracy and precision.

The HPLC-UV method, while less sensitive with an LLOQ of 0.14 µg/mL, offers a cost-effective and more accessible alternative for routine analysis, such as in quality control of pharmaceutical formulations.[3] The validation data for the HPLC-UV method still shows excellent linearity, accuracy, and precision within its quantifiable range.

Cross-Validation Considerations: When transitioning from an HPLC-UV method to a more sensitive LC-MS/MS method, or when comparing data from different laboratories, a thorough cross-validation is essential. This process involves analyzing the same set of incurred samples with both methods and comparing the results against predefined acceptance criteria. As illustrated in the workflow diagram, a successful cross-validation ensures that the data generated by either method is comparable and reliable, maintaining the integrity of the overall study.

Conclusion

Both the LC-MS/MS method with this compound and the HPLC-UV method are validated and reliable for the quantification of Pirfenidone. The choice of method should be guided by the specific requirements of the study. For high sensitivity and specificity, particularly in complex biological matrices, the LC-MS/MS method is superior. For routine analysis where high sensitivity is not a prerequisite, the HPLC-UV method provides a robust and economical option. A well-designed cross-validation study is paramount when data from both types of methods need to be integrated or compared, ensuring data consistency and regulatory compliance.

References

Pirfenidone's Anti-Fibrotic Efficacy Stands Firm Against Novel Compounds in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data reaffirms the significant anti-fibrotic efficacy of Pirfenidone, a standard-of-care treatment for idiopathic pulmonary fibrosis (IPF). While a new wave of anti-fibrotic compounds targeting novel pathways shows promise, direct comparative studies underscore Pirfenidone's robust activity in mitigating key markers of fibrosis. This analysis provides researchers, scientists, and drug development professionals with a comparative guide to the current landscape of anti-fibrotic therapies, supported by experimental data.

Key Findings in Comparative Efficacy

Head-to-head preclinical studies and in vitro analyses reveal that while novel compounds effectively target specific fibrotic pathways, Pirfenidone demonstrates broad-spectrum anti-fibrotic effects. The following tables summarize the quantitative data from key comparative experiments.

Table 1: Comparative Efficacy of Pirfenidone and a Novel Pirfenidone Derivative (PBD-617) in a Bleomycin-Induced Rat Model of Pulmonary Fibrosis
Treatment GroupDoseAshcroft Score (Fibrosis Severity)Hydroxyproline Content (µ g/lung )α-SMA Expression (relative to control)
Control-0.5 ± 0.21025 ± 1501.0
Bleomycin Model-5.8 ± 0.72850 ± 3204.5 ± 0.6
Pirfenidone50 mg/kg3.2 ± 0.51875 ± 2102.1 ± 0.4
PBD-61750 mg/kg2.5 ± 0.4#1650 ± 180#1.8 ± 0.3#

*p < 0.05 vs. Bleomycin Model; #p < 0.05 vs. Pirfenidone

Data from a study on a novel pirfenidone derivative, PBD-617, indicates its potential for higher efficacy compared to the parent compound in a bleomycin-induced rat model.[1] Oral administration of PBD-617 led to a greater reduction in lung fibrosis scores, collagen deposition (hydroxyproline content), and myofibroblast differentiation (α-SMA expression) than Pirfenidone at the same dosage.[1]

Table 2: Comparative In Vitro Efficacy of Pirfenidone, Nintedanib, and Panobinostat on Human Lung Fibroblasts
TreatmentTargetInhibition of Fibroblast Proliferation (%)Inhibition of Smad3 Phosphorylation (%)
PirfenidoneBroad Anti-fibrotic58% (at 1 mM)13%
NintedanibTyrosine Kinase Inhibitor33% (at 1 µM)51%
PanobinostatPan-HDAC InhibitorSignificant suppressionDecreased p-STAT3

In vitro studies on human lung fibroblasts from IPF patients highlight the different mechanisms and potencies of various anti-fibrotic agents. While Nintedanib showed a more potent inhibition of the TGF-β/Smad3 signaling pathway, Pirfenidone demonstrated a stronger anti-proliferative effect at the tested concentrations. The pan-HDAC inhibitor, Panobinostat, was effective in suppressing fibroblast proliferation and profibrotic signaling, suggesting the potential of epigenetic modifiers in treating fibrosis.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies for the key preclinical models are provided below.

Bleomycin-Induced Pulmonary Fibrosis in Rats (for PBD-617 Comparison)
  • Animal Model: Male Sprague-Dawley rats (200-220g) were used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (5 mg/kg) was administered to induce pulmonary fibrosis. Control animals received an equivalent volume of sterile saline.

  • Treatment: Treatment with Pirfenidone (50 mg/kg) or PBD-617 (50 mg/kg), administered orally, was initiated on day 8 post-bleomycin instillation and continued daily for 21 days.

  • Efficacy Assessment: On day 29, animals were euthanized, and lung tissues were collected for histopathological analysis (Ashcroft scoring), determination of hydroxyproline content (a measure of collagen deposition), and Western blot analysis for α-smooth muscle actin (α-SMA) expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by these anti-fibrotic compounds and a typical experimental workflow for evaluating their efficacy.

TGF_Beta_Signaling_Pathway TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR Smad Smad2/3 Phosphorylation TGFBR->Smad Pirfenidone Pirfenidone Pirfenidone->TGFB Inhibits Production Pirfenidone->Smad Novel_Compounds Novel Compounds (e.g., Nintedanib) Novel_Compounds->TGFBR Inhibits Signaling Novel_Compounds->Smad Smad4 Smad4 Smad->Smad4 Nucleus Nucleus Smad4->Nucleus Fibroblast_Proliferation Fibroblast Proliferation Nucleus->Fibroblast_Proliferation ECM_Production ECM Production (Collagen) Nucleus->ECM_Production

Caption: TGF-β signaling pathway in fibrosis and points of intervention.

Experimental_Workflow cluster_Induction Fibrosis Induction cluster_Treatment Treatment Groups cluster_Assessment Efficacy Assessment Induction Induce Pulmonary Fibrosis (e.g., Bleomycin) Control Vehicle Control Induction->Control Pirfenidone Pirfenidone Induction->Pirfenidone Novel_Compound Novel Compound Induction->Novel_Compound Histology Histopathology (Ashcroft Score) Control->Histology Biochemistry Biochemical Analysis (Hydroxyproline) Control->Biochemistry Molecular Molecular Biology (Western Blot, qPCR) Control->Molecular Pirfenidone->Histology Pirfenidone->Biochemistry Pirfenidone->Molecular Novel_Compound->Histology Novel_Compound->Biochemistry Novel_Compound->Molecular

Caption: General experimental workflow for preclinical evaluation of anti-fibrotic compounds.

The Landscape of Novel Anti-Fibrotic Therapies

Beyond direct derivatives of Pirfenidone, the drug development pipeline includes compounds with diverse mechanisms of action:

  • ROCK Inhibitors (e.g., Fasudil): These compounds target the Rho-associated coiled-coil containing protein kinase (ROCK) pathway, which is implicated in myofibroblast activation and tissue stiffening. Preclinical studies have shown that Fasudil can attenuate bleomycin-induced pulmonary fibrosis in mice.[2][3][4][5][6]

  • Selective ROCK2 Inhibitors (e.g., KD025): More targeted approaches, such as KD025, are being investigated to potentially offer a better safety profile while retaining anti-fibrotic efficacy. Preclinical data suggests KD025 can reduce lung fibrosis and inflammation.[7][8][9][10][11][12]

  • LPA1 Receptor Antagonists (e.g., BMS-986020): Lysophosphatidic acid (LPA) is a signaling molecule that promotes fibroblast recruitment and activation. Antagonists of its receptor, LPA1, like BMS-986020, have shown anti-fibrotic effects in preclinical models.[13][14][15][16][17]

While these novel compounds have demonstrated efficacy in preclinical models, a lack of direct, head-to-head comparative studies with Pirfenidone makes it challenging to definitively rank their efficacy. Future research should prioritize such comparative analyses to guide the clinical development of the most promising next-generation anti-fibrotic therapies.

Conclusion

Pirfenidone remains a cornerstone in the management of fibrotic lung diseases, with a well-documented and broad-spectrum anti-fibrotic profile. The emergence of novel compounds targeting specific pathways offers exciting prospects for future therapeutic strategies, potentially leading to more personalized and effective treatments for patients with fibrotic disorders. Continued rigorous preclinical and clinical evaluation is crucial to delineate the comparative efficacy and safety of these emerging therapies relative to established treatments like Pirfenidone.

References

Benchmarking Pirfenidone-d5 Performance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. This guide provides a comparative overview of Pirfenidone-d5 performance across various reported laboratory settings, offering insights into its suitability for the quantitative analysis of Pirfenidone.

This compound, a deuterated analog of the anti-fibrotic drug Pirfenidone, is the most commonly utilized internal standard in pharmacokinetic and bioanalytical studies due to its chemical similarity and co-eluting properties with the parent drug, which helps to correct for variability during sample preparation and analysis.[1][2][3][4] This guide summarizes key performance metrics from published studies and details the experimental protocols employed.

Performance Data Summary

The following tables summarize the performance characteristics of this compound in bioanalytical methods as reported in various scientific publications. It is important to note that these results were not generated in a head-to-head inter-laboratory study but are compiled from individual validation reports. Variations in instrumentation, reagents, and specific protocol details can influence performance.

Table 1: Linearity of Pirfenidone Quantification using this compound

Laboratory/StudyLinearity Range (ng/mL)Correlation Coefficient (r²)
Wen et al., 20145 - 25,000> 0.99
Unnamed Study 220.59 - 25,140Not Reported

Table 2: Precision and Accuracy of Pirfenidone Quantification using this compound

Laboratory/StudyQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Wen et al., 2014Low (10 ng/mL)5.54.8-11.7
Mid (100 ng/mL)3.23.91.3
High (20,000 ng/mL)2.12.5-2.4

Table 3: Recovery of Pirfenidone and this compound

Laboratory/StudyAnalyteQC LevelMean Recovery (%)
Wen et al., 2014PirfenidoneLow (10 ng/mL)92.1
Mid (100 ng/mL)95.1
High (20,000 ng/mL)96.3
This compound4,000 ng/mL93.4

Comparison with Alternative Internal Standards

The literature strongly favors the use of deuterated internal standards like this compound for the bioanalysis of Pirfenidone.[1][2] The rationale is that stable isotope-labeled internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for analytical variability.[1]

While other compounds could theoretically be used as internal standards, such as structural analogs, their chromatographic behavior and ionization efficiency may differ significantly from Pirfenidone, leading to less reliable quantification. For instance, one study utilized methyl-p-aminobenzoate as an internal standard for an HPLC-UV method.[5] However, for highly sensitive and specific LC-MS/MS methods, a stable isotope-labeled internal standard like this compound is the industry standard.[6]

Experimental Protocols

The methodologies outlined below are typical for the bioanalytical quantification of Pirfenidone using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution (e.g., 4 µg/mL in methanol).

  • Vortex the sample for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., Agilent Zorbax Plus C18, 2.1 x 50 mm, 3.5 µm).[7]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous solution containing an additive like formic acid or ammonium formate to improve ionization. For example, a 60:40 (v/v) mixture of acetonitrile and 5 mM ammonium formate with 0.1% formic acid.[7]

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pirfenidone: m/z 186.1 → 158.1[7]

    • This compound: m/z 191.1 → 163.1[7]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the typical experimental workflow for bioanalytical method validation and a simplified representation of Pirfenidone's proposed mechanism of action.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation Chromatographic Separation (C18) injection->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification

Caption: A typical bioanalytical workflow for Pirfenidone quantification.

pirfenidone_moa TGF_beta TGF-β Fibroblast Fibroblast TGF_beta->Fibroblast stimulates Pirfenidone This compound (as a tracer for Pirfenidone) Pirfenidone->Fibroblast inhibits Proliferation Fibroblast Proliferation Fibroblast->Proliferation Collagen Collagen Production Fibroblast->Collagen Fibrosis Fibrosis Proliferation->Fibrosis Collagen->Fibrosis

Caption: Simplified signaling pathway of Pirfenidone's anti-fibrotic action.

References

Deuterium Labeling and its Isotope Effect on the Chromatographic Retention of Pirfenidone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the analytical behavior of isotopically labeled compounds is crucial for bioanalytical method development and pharmacokinetic studies. This guide provides a comparative analysis of the retention time of Pirfenidone and its deuterated analog, Pirfenidone-d5, supported by experimental data.

Pirfenidone, an anti-fibrotic drug, is often quantified in biological matrices using a stable isotope-labeled internal standard, such as this compound, to ensure accuracy and precision. The substitution of hydrogen with deuterium can sometimes lead to a phenomenon known as the "isotope effect," which may cause a slight difference in the chromatographic retention time between the labeled and unlabeled compound. This guide examines this effect in the context of a published liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Comparative Retention Time Analysis

In a study by Wen et al. (2014), a validated LC-MS/MS method was developed for the simultaneous determination of pirfenidone and its metabolite in human plasma, utilizing this compound as an internal standard. The study's findings on the retention times of both compounds under isocratic elution conditions are summarized below.

CompoundRetention Time (minutes)
Pirfenidone2.5
This compound2.5

Data sourced from Wen et al. (2014)[1]

Under the specific isocratic chromatographic conditions employed in this study, no significant isotope effect on the retention time was observed. Both Pirfenidone and this compound co-eluted at 2.5 minutes[1]. This co-elution is highly desirable for an internal standard as it ensures that any matrix effects or variations in the analytical process affect both the analyte and the internal standard equally, leading to more accurate quantification.

Experimental Protocol

The following is a detailed methodology for the liquid chromatography experiment as described in the cited study[1].

Chromatographic System: An Agilent 1100 Series HPLC system was used for the analysis[1].

Mass Spectrometer: An Agilent 6410 Triple Quadrupole Mass Spectrometer was coupled to the HPLC system[1].

Chromatographic Column: An Agilent ZOBAX Plus C18 column (4.6 x 100 mm, 3.5 µm) was used for the separation[1].

Mobile Phase: The mobile phase consisted of a mixture of acetonitrile and 5 mM aqueous ammonium formate solution containing 0.1% formic acid in a 60:40 (v/v) ratio[1].

Elution Mode: Isocratic elution was employed[1].

Flow Rate: The flow rate of the mobile phase was maintained at 0.5 mL/min[1].

Column Temperature: The column was maintained at 25°C[1].

Injection Volume: Not explicitly stated in the provided search results.

Detection: Mass spectrometry was used for detection.

Experimental Workflow

The logical flow of the experimental process for comparing the retention times of Pirfenidone and this compound is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Comparison A Prepare Standard Solutions of Pirfenidone and this compound B Mix Analytes with Blank Plasma (Optional) A->B C Protein Precipitation with Acetonitrile B->C D Inject Sample onto LC-MS/MS System C->D E Isocratic Elution on C18 Column D->E F Mass Spectrometric Detection E->F G Record Chromatograms F->G H Determine Retention Times of Pirfenidone and this compound G->H I Compare Retention Times H->I

Figure 1. Workflow for the comparative analysis of Pirfenidone and this compound retention times.

Conclusion

Based on the available experimental data, deuterium labeling of the phenyl ring in Pirfenidone (this compound) does not result in a significant chromatographic isotope effect under the specified reversed-phase isocratic HPLC conditions. The co-elution of the analyte and its deuterated internal standard is advantageous for quantitative bioanalysis, ensuring the reliability of the pharmacokinetic data obtained. Researchers developing similar analytical methods can use this information as a reference for expected chromatographic behavior.

References

Performance Showdown: Pirfenidone-d5 and Alternatives in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents is paramount. This guide provides a comparative analysis of Pirfenidone-d5 as an internal standard in the bioanalysis of Pirfenidone, alongside other commonly used alternatives. The data presented herein is compiled from various validated bioanalytical methods to aid in the selection of the most appropriate internal standard for specific research needs.

Linearity and Range of Quantification: A Head-to-Head Comparison

The performance of an internal standard is critically evaluated by the linearity and range of quantification it enables for the target analyte. The following table summarizes the reported performance of this compound and its alternatives in the quantification of Pirfenidone.

Internal StandardAnalytical MethodLinearity Range (Pirfenidone)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
This compound LC-MS/MS0.005 - 25 µg/mL[1]0.005 µg/mL[1]25 µg/mL[1]
LC-MS/MS5.00 - 3000 ng/mL[2]5.00 ng/mL[2]3000 ng/mL[2]
LC-MS/MS0.02059 - 25.14 µg/mL[3]0.02059 µg/mL[3]25.14 µg/mL[3]
Carbamazepine UPLC-MS/MS5 - 2000 ng/mL[4]5 ng/mL[4]2000 ng/mL[4]
Phenacetin HPLC-MS/MSNot explicitly reported for PirfenidoneNot explicitly reported for PirfenidoneNot explicitly reported for Pirfenidone

Experimental Protocols: A Look Under the Hood

The following are detailed methodologies for key experiments cited in the quantification of Pirfenidone using different internal standards.

Method 1: Quantification of Pirfenidone using this compound by LC-MS/MS[1]
  • Sample Preparation: Aliquots of human plasma (0.1 mL) containing Pirfenidone and the internal standard, this compound, were deproteinized using acetonitrile.

  • Chromatography: An Agilent Zorbax Plus C18 column was used for chromatographic separation with an isocratic elution.

  • Mobile Phase: A mixture of acetonitrile and aqueous ammonium formate solution (5 mM) containing 0.1% formic acid (60:40, v/v).

  • Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer with multiple reaction monitoring (MRM) in positive ionization mode. The ion transitions monitored were m/z 186.1 → 65.1 for Pirfenidone and m/z 191.1 → 65.1 for this compound.

Method 2: Quantification of Pirfenidone using Carbamazepine by UPLC-MS/MS[4]
  • Sample Preparation: A simple one-step deproteinization of 0.1 mL of rat plasma was performed using 0.2 mL of acetonitrile.

  • Chromatography: An Acquity UPLC BEH C18 column was used for separation with a gradient elution.

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Mass Spectrometry: A triple quadrupole tandem mass spectrometer was used in MRM mode. The transitions monitored were m/z 186.2→92.1 for Pirfenidone and m/z 237.1→194.2 for Carbamazepine (IS).

Method 3: Quantification of Pirfenidone in Pharmaceutical Formulations by RP-HPLC[5][6]
  • Chromatography: A reversed-phase C18 Zorbax Eclipse plus column was used with an isocratic technique.

  • Mobile Phase: A mixture of acetonitrile and water (35:65 %v/v) at a flow rate of 0.7 ml/min.

  • Detection: UV spectrophotometric detection was performed at 317 nm.

Visualizing the Science

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for Pirfenidone quantification and the signaling pathway affected by the drug.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard (this compound) plasma->is deproteinization Protein Precipitation (Acetonitrile) is->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (MRM Detection) hplc->ms data Data Acquisition & Quantification ms->data

Experimental workflow for Pirfenidone quantification.

Pirfenidone's therapeutic effects are largely attributed to its modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key player in fibrosis.[5][6][7][8][9]

tgf_beta_pathway cluster_receptor Cell Membrane cluster_downstream Downstream Effects TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD SMAD Complex (SMAD2/3, SMAD4) TGFbR->SMAD Phosphorylates & Activates Pirfenidone Pirfenidone Pirfenidone->TGFb Inhibits Production Pirfenidone->SMAD Inhibits Activation Nucleus Nucleus SMAD->Nucleus Translocates to Fibroblast Fibroblast Proliferation Nucleus->Fibroblast Promotes Myofibroblast Myofibroblast Differentiation Nucleus->Myofibroblast Promotes ECM ECM Deposition Nucleus->ECM Promotes

Pirfenidone's inhibition of the TGF-β signaling pathway.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Pirfenidone-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Pirfenidone-d5, tailored for researchers, scientists, and professionals in drug development. The information is compiled to ensure user safety and procedural clarity, reinforcing best practices in a laboratory setting.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1][2] Symptoms of poisoning may occur after several hours, necessitating medical observation for at least 48 hours after an accident.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1][2]P264: Wash thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1][2] P330: Rinse mouth.[1][2] P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2]

Operational Plan: Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. This involves a three-phase process: pre-handling preparation, handling procedures, and post-handling cleanup and disposal.

Phase 1: Pre-Handling Preparation
  • Consult the Safety Data Sheet (SDS) : Before beginning any work, thoroughly read and understand the SDS for this compound.[3] The SDS contains critical information regarding hazards, first-aid measures, and disposal.[3]

  • Engineering Controls : Work in a well-ventilated area.[3][4][5] Use a chemical fume hood or other appropriate exhaust ventilation where dust or aerosols may be generated.[5][6] Ensure safety showers and eye wash stations are accessible.[5]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE.[3] This is the final line of defense against exposure.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.[4][6]To protect eyes from splashes or dust.
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile).[7]To prevent skin contact. While specific material tests are unavailable for this compound, nitrile gloves offer broad protection against many chemicals.[7] Gloves must be inspected before use and disposed of properly after.[6]
Body Protection Laboratory coat and other protective clothing to prevent skin exposure.[3][4]To protect skin from accidental spills.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation. If dust or aerosols are generated and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]To prevent inhalation of airborne particles.
Phase 2: Handling Procedures
  • Preventing Contamination : Use dedicated equipment or thoroughly decontaminate instruments after use to avoid cross-contamination.[3]

  • Handling the Compound :

    • Avoid direct contact with the substance.[8]

    • Avoid the formation of dust and aerosols.[5][6]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Weigh and transfer the material in a designated area, preferably within a ventilated enclosure.

  • Emergency Preparedness : Be familiar with emergency procedures for spills, leaks, or personal exposure.[3]

Phase 3: Post-Handling and Disposal
  • Decontamination :

    • Wash hands thoroughly with soap and water after handling and before breaks.[6]

    • Clean all work surfaces and equipment after use.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.[6]

  • Waste Disposal :

    • Dispose of this compound and its container in accordance with all applicable local, regional, national, and international regulations.[1][2]

    • Do not allow the product to enter drains or waterways.[1][6]

    • For significant quantities, it may be necessary to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] Always use a licensed professional waste disposal service.[6]

Emergency and First-Aid Measures

Exposure RouteFirst-Aid Procedure
If Swallowed Immediately call a poison center or doctor. Rinse mouth with water.[1][2][6] Do not induce vomiting.[8]
In Case of Eye Contact Rinse opened eye for several minutes under running water. If symptoms persist, seek medical attention.
In Case of Skin Contact Wash off with soap and plenty of water.[6] If skin irritation occurs, consult a physician.[4]
If Inhaled Move the person into fresh air.[6] If breathing is difficult, give oxygen.[8] Consult a doctor in case of complaints.

Safe Handling Workflow

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling prep1 Consult SDS prep2 Ensure Engineering Controls (Fume Hood, Ventilation) prep1->prep2 Understand Hazards prep3 Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep2->prep3 Prepare Workspace handle1 Weigh and Transfer Compound (Avoid Dust/Aerosol Formation) prep3->handle1 Begin Work handle2 Perform Experiment handle1->handle2 Proceed with Caution handle3 Monitor for Spills or Exposure handle2->handle3 Constant Vigilance post1 Decontaminate Workspace and Equipment handle3->post1 Complete Work emergency Emergency Occurs (Spill/Exposure) handle3->emergency If Incident post2 Properly Doff and Dispose of PPE post1->post2 Clean Up post3 Dispose of Chemical Waste (Follow Regulations) post2->post3 Waste Management post4 Wash Hands Thoroughly post3->post4 Final Safety Step first_aid Follow First-Aid Procedures (Refer to SDS) emergency->first_aid

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.